3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMQUNYBDUJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688749 | |
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-56-9 | |
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids
The synthesis of complex organic molecules is the bedrock of modern drug discovery and materials science. Among the vast constellation of valuable scaffolds, fluorinated biaryl carboxylic acids hold a position of particular prominence. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a prime exemplar of this molecular architecture, representing a key building block for a variety of advanced applications. This guide provides a comprehensive, in-depth technical overview of its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
I. Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, points to the formation of the central biaryl C-C bond as the key strategic step. The Suzuki-Miyaura cross-coupling reaction emerges as the most robust and versatile method for this transformation, prized for its mild reaction conditions and broad functional group tolerance.[1][2]
Our retrosynthetic strategy is therefore as follows:
This approach necessitates the synthesis or acquisition of two key starting materials: 3-bromo-5-(trifluoromethyl)benzoic acid and 4-fluorophenylboronic acid.
II. Synthesis of Key Starting Materials
A. Synthesis of 3-Bromo-5-(trifluoromethyl)benzoic Acid
A reliable route to 3-bromo-5-(trifluoromethyl)benzoic acid involves the oxidation of the corresponding methyl group in 3-bromo-5-(trifluoromethyl)toluene. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).
Experimental Protocol: Oxidation of 3-Bromo-5-(trifluoromethyl)toluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)toluene (1.0 eq.). Suspend the starting material in a mixture of pyridine and water.
-
Addition of Oxidant: Heat the mixture to reflux (approximately 80-90 °C). Add potassium permanganate (KMnO₄) (2.0-3.0 eq.) portion-wise over a period of 1-2 hours. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Acidification and Extraction: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2. The desired product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-5-(trifluoromethyl)benzoic acid.
B. 4-Fluorophenylboronic Acid
4-Fluorophenylboronic acid is a commercially available reagent. For the purposes of this guide, we will assume its acquisition from a reputable chemical supplier. It is crucial to ensure the quality and purity of this starting material, as impurities can negatively impact the efficiency of the subsequent Suzuki-Miyaura coupling reaction.
III. The Core Synthesis: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with 4-fluorophenylboronic acid. The choice of catalyst, base, and solvent system is critical for achieving a high yield and purity of the final product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice. Alternatively, a palladium(II) precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) can be used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands can significantly impact the reaction's efficiency by influencing the stability and reactivity of the palladium complex.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1] Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed.
-
Solvent System: A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base. Common choices include mixtures of toluene, ethanol, and water, or dioxane and water. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.), 4-fluorophenylboronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to create an oxygen-free atmosphere.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). In a separate vial, prepare a solution of the base (e.g., Na₂CO₃, 2.0-3.0 eq.) in degassed water. Add the base solution to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
IV. Product Characterization and Data
| Property | Expected Value |
| Molecular Formula | C₁₄H₈F₄O₂ |
| Molecular Weight | 296.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature. Expected to be a crystalline solid with a defined melting point. |
| Yield | Dependent on specific reaction conditions, but yields for similar Suzuki couplings are often in the range of 70-95%. |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the trifluoromethyl-substituted ring will appear as multiplets, and the protons on the fluorophenyl ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons on the fluorophenyl ring will show splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the trifluoromethyl group and another for the fluorine atom on the phenyl ring.
V. Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
3-Bromo-5-(trifluoromethyl)benzoic Acid: May cause skin and eye irritation.
-
4-Fluorophenylboronic Acid: Harmful if swallowed and may cause respiratory irritation.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Organic Solvents (Toluene, Dioxane): Flammable and have associated health risks.
Consult the Safety Data Sheets (SDS) for each reagent for detailed safety information.
VI. Conclusion
The synthesis of this compound is a robust and reproducible process when approached with a sound understanding of the underlying chemical principles. The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to this valuable fluorinated biaryl carboxylic acid. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can reliably produce this important building block for a wide range of applications in the pharmaceutical and materials science industries.
References
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, (xiii), 324-341. [Link]
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chemical properties of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a polysubstituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with two potent electron-withdrawing groups—a trifluoromethyl group (-CF3) and a fluorine atom—imparts a unique combination of physicochemical properties. The trifluoromethyl group is a well-established bioisostere for chlorine and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The fluorophenyl moiety further modulates electronic properties and can participate in specific interactions with biological targets.
This guide provides a comprehensive overview of the chemical properties of this compound, grounded in established principles and data from analogous structures. We will explore its synthesis, structural characteristics, predicted physicochemical properties, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and development.
PART 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and industrially scalable route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for linking two aryl fragments with high efficiency and functional group tolerance[3][4][5]. The proposed pathway involves coupling 3-bromo-5-(trifluoromethyl)benzoic acid with (4-fluorophenyl)boronic acid .
Causality of Experimental Design
The choice of reactants and conditions is critical due to the electronic nature of the substrates. The aryl bromide is electron-deficient due to the strong withdrawing effects of both the -COOH and -CF3 groups. This property facilitates the initial oxidative addition step to the Palladium(0) catalyst but can make subsequent steps, like reductive elimination, more challenging. Therefore, the selection of a suitable catalyst, ligand, and base is paramount for achieving a high yield.
-
Catalyst System : For electron-deficient and sterically hindered aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often required. Ligands such as XPhos, SPhos, or triphenylphosphine (PPh3) effectively promote both oxidative addition and reductive elimination[3][6]. A pre-formed Pd(0) source like Pd(PPh₃)₄ can be effective, though modern palladacycle precatalysts (e.g., G2 or G3 type) offer greater robustness[6].
-
Base : The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. A moderately strong base is required to activate the boronic acid without causing decomposition of the sensitive substrates. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices, offering good solubility in common organic solvents and sufficient basicity to drive the reaction[4][6].
-
Solvent : A polar aprotic solvent system is typically used to ensure the solubility of all components, including the inorganic base. A mixture of a solvent like 1,4-dioxane or toluene with water is a standard choice, facilitating both the organic and inorganic phases of the catalytic cycle[4][6].
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Protocol
-
Reaction Setup : To a dry round-bottom flask, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.), (4-fluorophenyl)boronic acid (1.1–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., Cs₂CO₃, 2.0–3.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10–15 minutes.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heating : Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up : After cooling to room temperature, acidify the mixture with 1M HCl to protonate the carboxylate salt, causing the product to precipitate or become soluble in an organic layer.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
PART 2: Structural Elucidation & Physicochemical Properties
The structural features of this molecule significantly influence its chemical and physical properties.
Predicted Physicochemical Data
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₈F₄O₂ | - |
| Molecular Weight | 296.21 g/mol | - |
| Appearance | White to off-white crystalline solid | Predicted based on similar benzoic acid derivatives[7]. |
| Predicted pKa | 3.2 – 3.6 | The pKa of 3-fluorobenzoic acid is 3.86[8], and the pKa of 3-(trifluoromethyl)benzoic acid is ~3.7. The combined electron-withdrawing effects of the -CF₃ group and the 4-fluorophenyl ring are expected to increase the acidity (lower the pKa) of the carboxylic acid compared to either analog alone. |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and THF. | Aromatic carboxylic acids generally have low aqueous solubility. Fluorinated compounds often exhibit good solubility in polar aprotic solvents like DMSO[9][10]. |
| Predicted LogP | > 4.0 | The presence of the trifluoromethyl group and the additional phenyl ring significantly increases lipophilicity compared to simpler benzoic acids[1][11]. |
Expected Spectral Characteristics
-
¹H NMR : The spectrum would be complex in the aromatic region (7.5-8.5 ppm). Protons on the trifluoromethyl-substituted ring will appear as singlets or narrow multiplets. Protons on the 4-fluorophenyl ring will appear as two doublets of doublets (an AA'BB' system) due to coupling with each other and with the ¹⁹F atom. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O[12].
-
¹³C NMR : The spectrum will show distinct signals for all 14 carbons. The carboxyl carbon will be downfield (~165-170 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bearing fluorine will show large C-F coupling constants.
-
¹⁹F NMR : Two distinct signals are expected. One for the -CF₃ group (around -63 ppm) and one for the fluorine on the phenyl ring (around -110 to -120 ppm).
-
Mass Spectrometry (EI/ESI) : The molecular ion peak [M]⁺ or [M-H]⁻ would be readily observable at m/z 296. Common fragmentation patterns would include the loss of -OH, -COOH, and potentially the -CF₃ group[13][14].
PART 3: Chemical Reactivity and Stability
The reactivity of this compound is dominated by its carboxylic acid functional group and the robust nature of its aromatic framework.
-
Carboxylic Acid Reactions : The -COOH group can undergo standard transformations to form esters, amides, acid chlorides, and other derivatives. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs)[15].
-
Aromatic Core Stability : The C-F and C-CF₃ bonds are exceptionally strong and stable to chemical, thermal, and metabolic degradation[1]. The aromatic rings are deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the substituents.
-
Incompatibilities : The compound should be stored away from strong oxidizing agents and strong bases[7].
PART 4: Applications in Drug Development and Materials Science
The unique combination of a biaryl scaffold, a trifluoromethyl group, and a fluorine atom makes this molecule a highly attractive building block for modern drug discovery.
Rationale for Use in Medicinal Chemistry
-
Metabolic Stability : The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, increase the half-life of a drug, and reduce patient dosage[1][2].
-
Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cellular membranes and reach its biological target[1][11].
-
Modulation of Acidity : The electron-withdrawing groups increase the acidity of the carboxyl group, ensuring it is ionized at physiological pH. This can be crucial for solubility or for forming ionic interactions with a target receptor.
-
Binding Interactions : The fluorine atoms can participate in favorable hydrogen bonds and dipole-dipole interactions within a protein's binding pocket, potentially increasing the affinity and selectivity of the drug candidate.
-
Scaffold for Efflux Pump Inhibitors : Polysubstituted aromatic structures are known to inhibit efflux pumps like P-glycoprotein (P-gp), which are a major cause of multidrug resistance in cancer and infectious diseases. A pyrrole derivative containing a 3-(4-fluorophenyl) moiety has been identified as a dual inhibitor of human P-gp and the S. aureus NorA efflux pump, suggesting that this chemical motif is promising for overcoming drug resistance[16].
Logical Diagram of Application Potential
Caption: Relationship between structure, properties, and applications.
Conclusion
This compound is a sophisticated chemical building block with significant potential. While direct experimental data is sparse, a robust understanding of its properties can be derived from established chemical principles and data on analogous compounds. Its synthesis is readily achievable via modern cross-coupling methods, and its unique electronic and steric properties make it a valuable tool for medicinal chemists aiming to design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for researchers seeking to leverage the distinct advantages of this powerful fluorinated molecule.
References
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved January 15, 2026, from [Link]
- Hans, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 15, 2026, from [Link]
- Kütt, A., et al. (2018).
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
- Singh, P., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424-31.
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Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved January 15, 2026, from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 15, 2026, from [Link]
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3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid CAS number
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid for Advanced Research
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the rationale behind its use, its synthesis, and its application in creating novel therapeutic agents.
This compound is a bi-aryl organic compound distinguished by the presence of two different fluorine-containing moieties: a para-substituted fluorophenyl ring and a meta-substituted trifluoromethyl group on the benzoic acid core. This specific arrangement of electron-withdrawing groups creates a unique electronic and conformational profile, making it a valuable scaffold in drug design.
CAS Number: 1262010-56-9[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O₂ | [1] |
| Molecular Weight | 284.2 g/mol | [1] |
| Purity | ≥97% | [1] |
| InChI | InChI=1S/C14H8F4O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Appearance | White to off-white solid/powder | [2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | [3] |
The Strategic Role of Fluorine Moieties in Drug Design
The incorporation of fluorine, and specifically the trifluoromethyl (-CF₃) group, into potential drug candidates is a cornerstone of modern medicinal chemistry.[4][5] These substitutions are not arbitrary; they are deliberate strategies to enhance the pharmacological profile of a molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] Substituting a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[4]
-
Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[4][6] This is a critical factor for improving a drug's absorption, distribution, and ability to reach its biological target.
-
Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with amino acid residues in a target protein's binding pocket, thereby increasing binding affinity and potency.
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups. For this compound, this effect increases the acidity of the carboxylic acid group, which can influence its ionization state, solubility, and interaction with biological targets.
The presence of both a single fluorine atom and a trifluoromethyl group on this molecule provides a multi-faceted tool for medicinal chemists to fine-tune these critical properties.
Synthesis Pathway: A Mechanistic Approach
The most logical and widely adopted method for synthesizing bi-aryl compounds like this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is favored for its high tolerance of various functional groups and its reliable C-C bond formation.
Proposed Synthetic Workflow
The synthesis involves coupling a boronic acid derivative with an aryl halide. In this case, (4-fluorophenyl)boronic acid is coupled with 3-bromo-5-(trifluoromethyl)benzoic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative example based on standard Suzuki coupling procedures and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)benzoic acid (1 equivalent) and (4-fluorophenyl)boronic acid (1.1-1.5 equivalents).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio). Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Applications in Drug Discovery and Development
This compound is primarily used as a molecular building block or scaffold for constructing more complex and biologically active molecules.[1] Its rigid bi-aryl structure provides a defined three-dimensional orientation for appending other pharmacophores, while its inherent properties (lipophilicity, metabolic stability) contribute favorably to the overall profile of the final compound.
A key application area is in the development of PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, where it can serve as a component of the ligand that binds to the target protein or as part of the linker architecture.[1]
Caption: Conceptual workflow for using the compound as a scaffold.
Its derivatives have been explored for activity against various biological targets. For example, related structures containing trifluoromethylphenyl groups have shown potent activity as anti-Gram-positive bacterial agents, demonstrating the utility of this chemical motif in addressing antibiotic resistance.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The following information is synthesized from safety data for structurally similar fluorinated benzoic acids.
GHS Hazard Classification: Based on analogous compounds, it is likely classified as:
| Precautionary Measure | Protocol | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated area/fume hood. | [9][10] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [9][10] |
| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, seek medical attention. | [10][11] |
| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice. | [10][11] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [10][11] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place at ambient temperature. | [2][10] |
| Incompatibility | Incompatible with strong oxidizing agents and strong bases. | [3] |
Conclusion
This compound (CAS: 1262010-56-9) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully designed structure, featuring dual fluorine-containing moieties, provides a powerful platform for enhancing the metabolic stability, lipophilicity, and binding affinity of novel drug candidates. A thorough understanding of its synthesis, physicochemical properties, and the rationale behind its application empowers researchers to leverage its full potential in the development of next-generation therapeutics.
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3,4,5-Trifluorobenzoic acid - Australia Pacific LNG . Australia Pacific LNG. (2016-05-26). Available at: [Link]
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Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester . Cheméo. Available at: [Link]
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3-Fluoro-5-trifluoromethylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester . Cheméo. Available at: [Link]
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3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Exploratory Research in Chemistry and Life Sciences. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. Available at: [Link]
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Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research . Ningbo Inno Pharmchem Co.,Ltd. (2026-01-09). Available at: [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione . Hovione. (2024-02-15). Available at: [Link]
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An In-depth Technical Guide on the Biological Activity of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a synthetic biphenyl carboxylic acid derivative featuring fluorine and trifluoromethyl substitutions, moieties known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While direct and extensive biological data for this specific compound is not prolific in publicly accessible literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide will, therefore, provide a comprehensive analysis of its chemical characteristics, established synthetic routes, and, most critically, an in-depth exploration of its potential biological activities. This exploration is founded on a robust analysis of structure-activity relationships (SAR) gleaned from closely related fluorinated biphenyl carboxylic acid derivatives. The insights presented herein are intended to catalyze further investigation into the therapeutic promise of this and similar chemical entities.
Introduction: The Strategic Importance of Fluorinated Biphenyl Carboxylic Acids in Medicinal Chemistry
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The inherent rigidity of the biphenyl system, coupled with the ionizable carboxylic acid group, provides a versatile platform for designing molecules that can interact with a variety of biological targets.[2] The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offering a means to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4]
The trifluoromethyl group, in particular, is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging a drug's half-life.[3] Furthermore, both fluorine and trifluoromethyl groups can significantly impact a compound's lipophilicity, which is a critical determinant of its ability to cross cellular membranes and access its target.[3] Given these well-established principles, this compound represents a molecule of considerable interest for the development of novel therapeutics.
Physicochemical Properties and Synthesis
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₄H₈F₄O₂ | N/A |
| Molecular Weight | 296.21 g/mol | N/A |
| LogP (Octanol/Water Partition Coefficient) | High (predicted) | N/A |
| pKa (Carboxylic Acid) | Acidic (predicted) | N/A |
The synthesis of this compound can be achieved through several established synthetic methodologies for creating biphenyl structures. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this purpose.[1][2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromo-5-trifluoromethylbenzoic acid
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add 3-bromo-5-trifluoromethylbenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add the base (2 equivalents) and the chosen solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Collect the solid product by filtration and purify by recrystallization or column chromatography.
Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data, the potential biological activities of this compound can be inferred from the known activities of structurally analogous compounds.
Anti-inflammatory Activity
Biphenyl carboxylic acids are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). The structural rigidity and the presence of the acidic moiety are key for their interaction with cyclooxygenase (COX) enzymes. The substitution pattern on the biphenyl rings plays a crucial role in determining the potency and selectivity of COX inhibition. The presence of fluorine and trifluoromethyl groups in the target molecule could enhance its binding affinity to the hydrophobic channels of COX enzymes.
Anticancer Activity
A number of biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some biphenyl derivatives have shown activity against estrogen receptors in breast cancer cells.[2] The lipophilic nature imparted by the fluorinated substituents in this compound could facilitate its entry into cancer cells, a prerequisite for intracellular activity.
Antimicrobial Activity
While less common, some fluorinated biphenyl derivatives have demonstrated antimicrobial properties. The fluorine and trifluoromethyl groups can enhance the compound's ability to penetrate bacterial cell walls and interfere with essential cellular processes.
Future Directions and Research Opportunities
The analysis presented in this guide strongly suggests that this compound is a compelling candidate for biological screening. Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough characterization of the compound are the essential first steps.
-
In Vitro Biological Screening: A broad-based in vitro screening campaign against a panel of relevant biological targets is warranted. This should include assays for anti-inflammatory, anticancer, and antimicrobial activities.
-
Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies will be crucial to elucidate the mode of action.
-
Lead Optimization: Should promising activity be identified, the biphenyl scaffold offers numerous opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
While direct biological data for this compound is currently limited, a comprehensive analysis of its structural features and the established pharmacology of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The strategic incorporation of fluorine and a trifluoromethyl group onto the privileged biphenyl carboxylic acid scaffold suggests a high probability of interesting biological activity. This technical guide serves as a foundational resource to stimulate and guide future research endeavors into this promising molecule.
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. PubMed. [Link]
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. ResearchGate. [Link]
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Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [Link]
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Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening | Request PDF. ResearchGate. [Link]
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Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]
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3-[5-(2-fluoro-phenyl)-[1][5][6]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.
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Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. [Link]
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- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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#61 Synthesis and biological evaluation of some novel 1, 3, 5-triaryl-2-pyrazolines derivatives. Journal of Pharmaceutical Chemistry. [Link]
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Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]
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Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies. PubMed. [Link]
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An In-Depth Technical Guide to the Discovery of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid Derivatives
Abstract
The 3-(4-fluorophenyl)-5-trifluoromethylbenzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential across various therapeutic areas. The strategic incorporation of fluorine and a trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the discovery and development of derivatives based on this core structure. It delves into the rationale behind synthetic strategies, outlines detailed experimental protocols for biological evaluation, and explores the nuanced structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The deliberate introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design to modulate their biological activity and pharmacokinetic profiles.[1] The this compound core is a prime example of this approach. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can significantly influence the acidity of the carboxylic acid, which can be crucial for target engagement. Furthermore, these moieties can enhance membrane permeability and block sites of metabolism, thereby improving the oral bioavailability and in vivo half-life of drug candidates.[2]
Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, antimicrobial,[3] anticancer,[4][5] and anti-inflammatory applications.[6] The versatility of the benzoic acid functional group allows for the facile synthesis of a diverse library of amides, esters, and other derivatives, making it an attractive starting point for lead optimization campaigns.[1]
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic disconnections. A common and effective methodology involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid and an aryl halide.
Core Scaffold Synthesis via Suzuki-Miyaura Coupling
This approach offers a robust and versatile route to the biphenyl core structure. The causality behind this choice lies in the reaction's tolerance to a wide range of functional groups and its generally high yields.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
Procedure: a. To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 3-bromo-5-(trifluoromethyl)benzoic acid, (4-fluorophenyl)boronic acid (1.2 equivalents), and the base (2-3 equivalents). b. Add the solvent system to the mixture. c. In a separate vial, prepare the palladium catalyst by mixing Pd(OAc)₂ and the phosphine ligand. Add this catalyst to the main reaction mixture. d. Degas the reaction mixture by bubbling the inert gas through it for 10-15 minutes. e. Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product. g. Collect the solid product by filtration, wash with water, and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography.
Rationale for Protocol Design: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation.
Diversification of the Core Scaffold
The carboxylic acid moiety of the core scaffold is a versatile handle for generating a library of derivatives. Standard amidation and esterification reactions are commonly employed.
Experimental Protocol: Amide Synthesis
-
Reactants:
-
This compound
-
A primary or secondary amine
-
A coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA, triethylamine)
-
An aprotic solvent (e.g., DMF, DCM)
-
-
Procedure: a. Dissolve this compound in the chosen solvent. b. Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid. c. Add the amine (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. e. Perform an appropriate workup, which may involve washing with aqueous solutions to remove excess reagents and byproducts. f. Purify the final amide derivative by column chromatography or recrystallization.
Biological Evaluation and Screening
The biological activity of the synthesized derivatives is assessed through a cascade of in vitro and in vivo assays tailored to the specific therapeutic target.
In Vitro Assays
Initial screening typically involves in vitro assays to determine the potency and selectivity of the compounds. For example, if the target is a specific enzyme or receptor, binding assays or functional assays are employed.
Example Protocol: Enzyme Inhibition Assay (e.g., for Kinase Targets)
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
ATP (if it's a kinase)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., fluorescent or luminescent)
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the assay buffer, the enzyme, and the test compound. c. Incubate for a predetermined time to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate and ATP. e. Allow the reaction to proceed for a specific duration. f. Stop the reaction and add the detection reagent. g. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Assays
Compounds that show promising activity in biochemical assays are then evaluated in cell-based models to assess their cellular potency and potential cytotoxicity.
Example Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent or CellTiter-Glo reagent
-
96-well plates
-
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add the MTT or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions. d. Measure the absorbance or luminescence to determine the number of viable cells. e. Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays are used to establish a structure-activity relationship (SAR), which guides the design of next-generation compounds with improved properties.
Key SAR Observations for this compound Derivatives:
-
Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact activity. In many cases, the 3,5-disubstitution pattern is optimal for potency.
-
Amide and Ester Modifications: The nature of the R group in the amide or ester functionality is a critical determinant of activity. Lipophilic or hydrogen-bonding groups can enhance binding to the target. For instance, studies on pyrazole derivatives have shown that polar groups on an aniline moiety can diminish antimicrobial properties.[3]
-
Fluorine and Trifluoromethyl Groups: The presence of the 4-fluoro and 5-trifluoromethyl groups is often crucial for maintaining high potency.[3] The trifluoromethyl group, in particular, can engage in favorable interactions with the target protein and enhance metabolic stability.[2][8]
Table 1: Example SAR Data for a Hypothetical Series of Kinase Inhibitors
| Compound | R Group (Amide) | IC₅₀ (nM) |
| 1a | -CH₃ | 500 |
| 1b | -CH₂CH₃ | 350 |
| 1c | -Cyclopropyl | 120 |
| 1d | -Phenyl | 85 |
| 1e | -4-Methoxyphenyl | 60 |
Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Novel Targets: Exploring the activity of these derivatives against new and emerging biological targets.
-
Advanced Drug Delivery: Developing prodrugs and novel formulations to improve the pharmacokinetic and safety profiles of lead compounds.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore a vast chemical space and identify novel hits.
By integrating rational drug design, efficient synthetic methodologies, and robust biological evaluation, the full therapeutic potential of this compound derivatives can be realized.
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed Central. Retrieved January 15, 2026, from [Link]
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- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
Introduction
This compound is a biphenyl carboxylic acid derivative featuring two key halogen substituents: a fluorine atom and a trifluoromethyl group. Such structures are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by these functionalities. Fluorine-containing motifs are known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The trifluoromethyl group, a strong electron-withdrawing substituent, further modulates the electronic properties and acidity of the molecule.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for unambiguous structure verification and purity assessment. This guide offers a detailed analysis of the expected spectroscopic data for this compound, presented from the perspective of a Senior Application Scientist.
Disclaimer: The spectroscopic data presented herein are predicted values based on established principles of spectroscopy and analysis of structurally analogous compounds. These serve as a representative guide for researchers working with this molecule or similar chemical structures.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this particular molecule, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other nuclei (spin-spin coupling).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-COOH | 11.0 - 13.0 | br s | - |
| H-4 | 8.3 - 8.5 | s | - |
| H-2 | 8.1 - 8.3 | s | - |
| H-6 | 7.9 - 8.1 | s | - |
| H-2', H-6' | 7.5 - 7.7 | t | J(H,F) ≈ 8.7, J(H,H) ≈ 8.7 |
| H-3', H-5' | 7.1 - 7.3 | t | J(H,F) ≈ 8.7, J(H,H) ≈ 8.7 |
Interpretation and Expert Insights:
-
Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent.
-
Benzoic Acid Ring Protons (H-2, H-4, H-6): These protons are on an electron-deficient aromatic ring due to the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups. This deshielding effect shifts them downfield. They are expected to appear as sharp singlets or very narrowly split multiplets, as their coupling to each other is over four bonds (meta-coupling), which is often too small to be resolved.
-
4-Fluorophenyl Ring Protons (H-2', H-6' and H-3', H-5'): These protons will appear as two distinct signals, each integrating to two protons. Due to the symmetry of the 4-fluorophenyl ring, H-2' and H-6' are chemically equivalent, as are H-3' and H-5'. They will likely appear as apparent triplets due to coupling to both the adjacent protons and the ¹⁹F nucleus. This pattern is often referred to as a "triplet of doublets" or a complex multiplet that appears as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-1' | 162 - 165 (d, ¹J(C,F) ≈ 250 Hz) |
| C-3 | 140 - 143 |
| C-1 | 135 - 138 |
| C-5 | 132 - 135 (q, ²J(C,F) ≈ 33 Hz) |
| C-4', C-5' | 129 - 131 (d, ²J(C,F) ≈ 8 Hz) |
| C-4 | 128 - 130 |
| C-2 | 126 - 128 |
| C-6 | 124 - 126 |
| CF₃ | 122 - 125 (q, ¹J(C,F) ≈ 272 Hz) |
| C-2', C-3' | 115 - 117 (d, ³J(C,F) ≈ 21 Hz) |
Interpretation and Expert Insights:
-
Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears at the downfield end of the spectrum.
-
Fluorinated Carbons: The carbons directly attached to fluorine (C-1') and the trifluoromethyl group (CF₃) will exhibit large one-bond coupling constants (¹J(C,F)). The CF₃ carbon will appear as a quartet, while C-1' will be a doublet.
-
Coupling through Space: Carbons that are two or three bonds away from the fluorine atoms will also show smaller C-F couplings, which is a powerful diagnostic tool for confirming assignments. For example, C-5, adjacent to the CF₃ group, will appear as a quartet with a smaller coupling constant.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
| Ar-F | -110 to -115 | m |
Interpretation and Expert Insights:
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is characteristic of trifluoromethyl groups on an aromatic ring.
-
Aryl Fluoride (Ar-F): The single fluorine on the 4-fluorophenyl ring will appear as a multiplet due to coupling with the ortho (H-3', H-5') and meta (H-2', H-6') protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |
| 1680-1710 | C=O | Stretching (Carboxylic acid) |
| 1600, 1475 | C=C | Stretching (Aromatic) |
| 1250-1350 | C-F | Stretching (Aryl-CF₃) |
| 1100-1200 | C-F | Stretching (Aryl-F) |
Interpretation and Expert Insights:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region.
-
C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is strong and sharp, appearing around 1700 cm⁻¹.
-
C-F Stretches: The C-F stretching vibrations of the aryl fluoride and the trifluoromethyl group will result in strong absorption bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.
Interpretation and Expert Insights:
-
Molecular Ion ([M]⁺•): The molecular ion peak should be observed at m/z = 284.
-
Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to a peak at m/z = 267.
-
Loss of Carboxyl Radical (•COOH): Decarboxylation is another major fragmentation pathway, resulting in a fragment at m/z = 239. This biphenyl fragment is expected to be quite stable.
-
Further Fragmentation: Further fragmentation of the biphenyl core could occur, but the fragments at m/z 267 and 239 are expected to be among the most abundant.
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for compounds like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Acquisition:
-
Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Standard acquisition parameters for each nucleus should be used, with appropriate spectral widths and relaxation delays.
-
IR Spectroscopy (ATR)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
-
Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after acquisition.
-
Mass Spectrometry (Direct Infusion ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Acquisition:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion.
-
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous structural confirmation of this compound. The predicted spectra highlight the characteristic features arising from the carboxylic acid, 4-fluorophenyl, and trifluoromethyl moieties. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this and related compounds, which is a critical step in any drug discovery or materials science endeavor.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
A Technical Guide to the Solubility of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. It details authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, grounded in established best practices. By explaining the causality behind experimental choices and integrating field-proven insights, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical parameter in formulation development, process chemistry, and preclinical assessment.
Introduction: The Critical Role of Solubility
This compound is a highly functionalized aromatic carboxylic acid. Its structural motifs—a fluorinated phenyl ring and a trifluoromethyl group—are common in modern pharmacophores, introduced to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] However, these same features significantly influence the compound's physicochemical properties, most notably its solubility.
Solubility is a gatekeeper of therapeutic success. For a drug candidate to be effective, it must first dissolve.[3] Poor solubility can lead to low bioavailability, hinder formulation development, and generate unreliable data in preclinical assays.[4][5] This guide, therefore, addresses the critical need for a robust methodology to characterize the solubility of this complex molecule in a range of pharmaceutically relevant organic solvents. Organic solvents are indispensable in the pharmaceutical industry, serving as reaction media, purification agents, and vehicles for dissolving poorly water-soluble drugs for formulation and delivery.[4][6]
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is a product of its distinct structural features. A qualitative prediction of its behavior can be made by dissecting the molecule:
-
Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor. It confers a degree of polarity to the molecule and introduces pH-dependent solubility.[7][8] In protic solvents (e.g., alcohols), strong hydrogen bonding interactions are expected to enhance solubility.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (fat-soluble).[1][2] Its presence significantly increases the molecule's hydrophobicity, suggesting lower solubility in polar solvents and higher solubility in non-polar or moderately polar organic solvents.[7] The C-F bond's strength also enhances metabolic stability.[2]
-
4-Fluorophenyl Group: The additional fluorophenyl ring further contributes to the molecule's lipophilicity and potential for π-π stacking interactions. Fluorine substitution can modulate electronic properties and binding interactions.[9]
Collectively, the molecule presents a classic challenge: a polar, ionizable head group attached to a large, lipophilic, and fluorinated scaffold. This duality means its solubility will be highly dependent on the specific solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between two types of solubility measurements, as they provide different, yet complementary, information.[3][6]
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, when the dissolved solute is in equilibrium with an excess of the solid (undissolved) compound.[3][6] This is the "gold standard" measurement, crucial for formulation and biopharmaceutical classification.[4]
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution. It is typically determined by making a concentrated stock solution in a highly soluble solvent (like Dimethyl Sulfoxide - DMSO) and then diluting it into a solvent where the compound is less soluble (the "antisolvent").[5][10] The point at which the compound crashes out of solution is its kinetic solubility. This high-throughput method is often used in early drug discovery to flag potential solubility issues.[4][5]
Supersaturated solutions, which can form during kinetic solubility tests, are thermodynamically unstable and will eventually precipitate to reach the true thermodynamic equilibrium.[3][6]
Experimental Design: Protocols for Solubility Determination
This section provides detailed, field-proven protocols for determining the thermodynamic and kinetic solubility of this compound.
Materials and Equipment
-
Compound: this compound (purity >98%)
-
Solvents: A selection of high-purity (HPLC grade or equivalent) organic solvents. A recommended panel includes:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate
-
Non-Polar: Toluene, Heptane
-
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Glass vials with screw caps (e.g., 4 mL)
-
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds like 4-(Trifluoromethyl)benzoic acid and 3-Fluoro-4-(trifluoromethyl)benzoic acid indicate the following precautions are necessary:[11][12][13]
-
Handling: Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[11][14] Avoid breathing dust.[11] Wash hands thoroughly after handling.[11][14]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the universally recognized standard for determining equilibrium solubility.[4] The principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium.
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., ~10 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10][15] A preliminary time-course experiment (sampling at 12, 24, 48, and 72 hours) can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated liquid phase from the solid, either centrifuge the sample or carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm solvent-compatible filter.[15] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.
-
Dilution & Analysis: Immediately make a precise dilution of the clear filtrate into a suitable diluent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 3.5) to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Protocol 2: Kinetic Solubility via DMSO Stock Method
This method is a higher-throughput approach to estimate the solubility at the point of precipitation.
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.
-
Solvent Addition: Dispense the target organic solvent into vials or a 96-well plate.
-
Antisolvent Precipitation: Add a small aliquot of the DMSO stock solution to the organic solvent (e.g., 2 µL of stock into 198 µL of solvent) and mix immediately. This induces precipitation if the concentration exceeds the kinetic solubility limit.
-
Incubation: Shake the samples for a short period (e.g., 1-2 hours) at a constant temperature.[4]
-
Separation: Separate the precipitate from the solution via centrifugation or filtration.
-
Quantification: Analyze the supernatant using the HPLC-UV method to determine the concentration of the dissolved compound.
Analytical Method: HPLC-UV Quantification
A reverse-phase HPLC method is suitable for quantifying this aromatic carboxylic acid.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid). The acid is used to suppress the ionization of the carboxylic group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
-
Quantification: Use a multi-point calibration curve prepared from a stock solution of this compound of known concentration. The calibration standards should be prepared in the same diluent as the samples.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | |
| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | |
| DMSO | 7.2 | [Experimental Data] | [Calculated Data] | |
| Non-Polar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |
(Note: Polarity Index values are approximate and for comparative purposes.)
Interpretation of Results
-
High Solubility in Polar Aprotic Solvents: High solubility in solvents like Acetone, Ethyl Acetate, and especially DMSO is anticipated. These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group and have favorable dipole-dipole interactions without the competing hydrogen bond network of water or alcohols.
-
Moderate Solubility in Alcohols: Methanol and ethanol are expected to be effective solvents due to their ability to form hydrogen bonds with the carboxylic acid group.[16] However, the large, lipophilic nature of the rest of the molecule may limit the maximum achievable solubility compared to smaller carboxylic acids.
-
Low Solubility in Non-Polar Solvents: Solubility in heptane is expected to be very low. The energy required to break the strong intermolecular hydrogen bonds and crystal lattice forces of the solid acid is not compensated by the weak van der Waals interactions with the non-polar solvent. Solubility in toluene may be slightly higher due to potential π-π interactions with the aromatic rings.
Conclusion
This guide establishes a comprehensive, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. By providing a robust theoretical framework and detailed, actionable protocols, it empowers researchers to generate high-quality, reliable data essential for informed decision-making in drug development and chemical process optimization. The distinction between thermodynamic and kinetic solubility, coupled with a systematic experimental and analytical approach, ensures a thorough characterization of this molecule's behavior, mitigating risks associated with poor solubility and accelerating the development timeline.
References
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
Zhang, L., & Li, P. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Quora. [Link]
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Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid. Solubility of Things. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Scribd. [Link]
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Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]
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Arotec. (n.d.). The Role of Trifluoromethyl Groups in Chemical Intermediates. Arotec. [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson Education. [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]
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Myrdal, P. B. (1993). Predicting the solubility of hydrogen bonding aromatics. UA Campus Repository. [Link]
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Fallah, M., & Ghafourian, T. (2008). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. ResearchGate. [Link]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]
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Al-Malah, K. (2019). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. ResearchGate. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC. [Link]
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Uzu, S., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
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Chen, G., & Ma, P. (2006). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
Clark, J. (2015). an introduction to carboxylic acids. Chemguide. [Link]
-
Basu Sarkar, A., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]
-
Dalvi, V. H., et al. (2002). Solubility of benzoic acid in (a) carbon dioxide and in (b) trifluoromethane at 318 and 328 K. ResearchGate. [Link]
-
J. C. D. Lopes, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Royal Society of Chemistry. (2018). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications. [Link]
-
Australia Pacific LNG. (2016). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzoic acid. Australia Pacific LNG. [Link]
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Uncharted Territory: The Mechanistic Silence of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of the mechanism of action for the compound 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. A comprehensive review of available literature and chemical databases reveals that while this compound is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological mechanism of action has not been elucidated in publicly accessible research. This guide summarizes the existing data, which points to its role as a versatile chemical scaffold, and outlines the experimental approaches that would be necessary to characterize its potential pharmacodynamics and molecular targets. The absence of direct mechanistic studies underscores a significant knowledge gap and an opportunity for novel research in chemical biology and drug discovery.
Introduction: A Molecule of Potential
This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorophenyl group and a trifluoromethyl group, suggests potential for unique biological interactions. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which are critical determinants of its interaction with biological targets.
Despite its intriguing chemical features, a thorough investigation into the biological activity and mechanism of action of this compound itself is conspicuously absent from the scientific literature. Current information primarily identifies it as a building block for the synthesis of more complex molecules with demonstrated biological activities.
Current State of Knowledge: A Chemical Intermediate
The primary role of this compound, as documented in chemical and supplier databases, is that of a synthetic intermediate. It is commercially available for research and development purposes, particularly in the creation of novel compounds for pharmaceutical and agricultural applications.
While direct studies on the topic compound are lacking, research on its derivatives provides context for its potential applications. For instance, a pyrazolo[1,5-a]pyrimidine derivative synthesized from a related precursor showed weak cytotoxic activity against human cancer cell lines, though this activity cannot be directly attributed to the parent benzoic acid.[1] Similarly, other complex molecules incorporating trifluoromethylphenyl and fluorophenyl moieties have been investigated for various therapeutic areas, including as antibacterial agents and kinase inhibitors.[2][3][4][5] These studies, however, focus on the biological properties of the final, structurally distinct derivatives.
Elucidating the Unknown: A Proposed Experimental Roadmap
To characterize the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification and validation.
High-Throughput Phenotypic Screening
The initial step would involve broad screening across a diverse range of cell-based assays to identify any potential biological activity. This approach is unbiased and can uncover unexpected mechanisms of action.
Experimental Protocol: Cellular Viability and Proliferation Assays
-
Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., prostate, lung, breast) and normal human cell lines should be selected.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to treat the cells across a wide concentration range.
-
Cell Seeding: Cells are seeded in 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the compound at various concentrations for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram illustrates a generalized workflow for initial phenotypic screening.
Caption: Workflow for Initial Phenotypic Screening.
Target Identification
If significant and selective bioactivity is observed in the phenotypic screens, the next crucial step is to identify the molecular target(s) of this compound.
Potential Methodologies:
-
Affinity Chromatography: The compound can be immobilized on a solid support to capture its binding partners from cell lysates. The bound proteins are then eluted and identified by mass spectrometry.
-
Computational Docking: In silico molecular docking studies can be performed against a library of known protein structures to predict potential binding targets. This can help to prioritize experimental validation.
-
Thermal Shift Assays (DSF): This technique measures the change in the melting temperature of a protein upon ligand binding. An increase in thermal stability suggests a direct interaction.
Pathway Analysis and Mechanism Validation
Once a putative target is identified, further experiments are necessary to validate the interaction and elucidate its impact on cellular signaling pathways.
Experimental Protocol: Western Blotting for Pathway Analysis
Assuming the compound is found to inhibit a specific kinase, for example, Western blotting can be used to assess the phosphorylation status of its downstream substrates.
-
Cell Lysis: Cells treated with and without the compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Analysis: Changes in the phosphorylation levels of key signaling proteins will confirm the compound's effect on the pathway.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion and Future Directions
The current body of scientific knowledge does not contain information on the mechanism of action of this compound. Its documented role is that of a valuable chemical intermediate for the synthesis of biologically active molecules. The lack of data on its intrinsic bioactivity represents a significant gap in our understanding.
The experimental roadmap proposed in this guide provides a clear and logical framework for future research to explore the potential of this compound. Should such studies reveal a novel mechanism of action, it could open up new avenues for drug discovery and development. Until then, this compound remains a molecule of untapped potential, awaiting scientific inquiry to unlock its secrets.
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Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. Chinese Journal of Structural Chemistry. [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Abstract
The strategic incorporation of fluorine and trifluoromethyl moieties into small molecules has become a cornerstone of modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid represents a scaffold with significant therapeutic potential, leveraging the unique electronic characteristics of its constituent groups. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon structure-activity relationships of analogous molecules and outlining robust experimental workflows for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Introduction: The Rationale for Investigating this compound
The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of approved drugs. The addition of a 4-fluorophenyl group and a trifluoromethyl group at the 3 and 5 positions, respectively, creates a molecule with a distinct electronic and steric profile. The trifluoromethyl group is a strong electron-withdrawing group known to enhance metabolic stability and membrane permeability, while the fluorophenyl motif can modulate binding interactions with biological targets.[1][2] This strategic functionalization suggests that this compound is a prime candidate for engaging with a variety of biological targets, particularly those implicated in oncology and inflammatory diseases.
This guide will delve into two primary areas of therapeutic potential: the inhibition of key signaling kinases and the modulation of inflammatory pathways. For each proposed target class, we will present the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide laboratory investigation.
Potential Therapeutic Target Class I: Protein Kinases
The trifluoromethylphenyl and fluorophenyl motifs are prevalent in a number of potent kinase inhibitors.[3][4][5][6][7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers. The structural features of this compound suggest it may act as a competitive inhibitor at the ATP-binding site of certain kinases.
Hypothesized Kinase Targets and Signaling Pathways
Based on the functionalities present in the molecule, several kinase families are posited as potential targets:
-
Serine/Arginine-Rich Protein Kinases (SRPKs): These kinases are involved in pre-mRNA splicing, a process often dysregulated in cancer.[3] The trifluoromethyl arylamide scaffold, structurally related to our compound of interest, has shown inhibitory activity against SRPKs.[3]
-
Receptor Tyrosine Kinases (RTKs) (e.g., c-KIT): Mutations in RTKs are common drivers of gastrointestinal stromal tumors (GISTs). The trifluoromethylphenyl moiety is a key feature in some c-KIT inhibitors.[4][7]
-
Aurora Kinase B (AURKB): As a critical regulator of mitosis, AURKB is a well-established oncology target.[6] The N-(3-fluorophenyl)acetamide scaffold has been successfully employed in the development of AURKB inhibitors.[6]
Below is a conceptual diagram of a generic kinase signaling pathway that could be inhibited by this compound.
Caption: Generalized Kinase Signaling Pathway Inhibition.
Experimental Workflow for Kinase Target Validation
A multi-step approach is essential to identify and validate potential kinase targets.
Caption: Experimental Workflow for Kinase Target Validation.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add the diluted test compound, positive control, or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the recombinant kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | [Insert Value] |
| Positive Control | Kinase X | [Insert Value] |
Potential Therapeutic Target Class II: Inflammatory Pathway Modulators
Benzoic acid derivatives are known to possess anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[8] Furthermore, fluorinated compounds have been shown to modulate inflammatory signaling pathways, including the NF-κB pathway.[9][10][11]
Hypothesized Anti-Inflammatory Targets and Pathways
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory process through their production of prostaglandins. Benzoic acids are a known class of COX inhibitors.[8]
-
NF-κB Signaling Pathway: This pathway is a master regulator of inflammation. Fluorine-substituted compounds have demonstrated the ability to inhibit NF-κB activation by preventing the phosphorylation of IκBα and p65.[10][11]
The following diagram illustrates the potential points of intervention of this compound in the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow for Anti-Inflammatory Target Validation
A stepwise approach is recommended to evaluate the anti-inflammatory potential of the compound.
Caption: Workflow for Anti-Inflammatory Target Validation.
Objective: To determine if this compound can inhibit the transcriptional activity of NF-κB in a cellular context.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Bay 11-7082)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed the HEK293-NF-κB reporter cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated control wells.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay).
-
Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation:
| Treatment | NF-κB Activity (RLU) | % Inhibition |
| Vehicle | [Insert Value] | 0 |
| LPS | [Insert Value] | - |
| LPS + Compound (x µM) | [Insert Value] | [Insert Value] |
| LPS + Positive Control | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of this compound. By focusing on well-established target classes such as protein kinases and inflammatory mediators, researchers can efficiently investigate the mechanism of action of this promising compound. The provided experimental workflows offer a clear roadmap for target validation, from initial screening to cellular characterization. Future studies should aim to identify the specific kinase(s) or inflammatory protein(s) that are most potently modulated by this compound, followed by in vivo efficacy studies in relevant disease models.
References
-
Trifluoromethyl arylamides with antileukemia effect and intracellular inhibitory activity over serine/arginine-rich protein kinases (SRPKs). PubMed. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]
-
Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. ResearchGate. [Link]
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. [Link]
-
Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]
- Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. [No Source Found].
-
The dependence of enzyme inhibition on alkyl chain length of... ResearchGate. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]
-
Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]
- The Role of Fluorinated Benzoic Acids in Drug Discovery. [No Source Found].
-
Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, a compound of interest in medicinal chemistry. In the absence of an experimentally confirmed biological target, this guide presents a field-proven workflow for postulating a putative target based on chemical similarity to known bioactive molecules and subsequently employing a suite of computational tools to investigate its potential as a therapeutic agent. We utilize Epidermal Growth Factor Receptor (EGFR), a well-established cancer target, as a case study to demonstrate a rigorous in silico evaluation pipeline, encompassing target selection, molecular docking, molecular dynamics simulations, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and computational chemistry.
Introduction: The Rationale for In Silico Investigation
This compound is a synthetic organic molecule characterized by a biphenyl scaffold with fluoro and trifluoromethyl substitutions. The presence of the trifluoromethyl group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While the specific biological activity of this compound is not extensively documented, the broader class of compounds containing trifluoromethylphenyl moieties has shown promise in various therapeutic areas, notably as kinase inhibitors and antimicrobial agents.[1][2]
Given the novelty of this specific molecule and the resource-intensive nature of experimental screening, in silico modeling presents a cost-effective and rapid approach to generate initial hypotheses about its mechanism of action and drug-like properties.[3] This guide will delineate a structured, multi-step computational workflow to predict a putative biological target, evaluate the binding interaction, and assess the pharmacokinetic profile of this compound.
Postulating a Putative Target: The Case for EGFR
A critical first step in the in silico analysis of a novel compound is the identification of a plausible biological target. In the absence of experimental data for this compound, we turn to the principle of chemical similarity, a cornerstone of medicinal chemistry which posits that structurally similar molecules are likely to exhibit similar biological activities. A survey of the scientific literature reveals that numerous derivatives of trifluoromethylphenyl-containing compounds have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.[2] Therefore, for the purpose of this technical guide, we postulate EGFR as a putative biological target for this compound. This allows us to construct a detailed case study illustrating the full potential of an in silico modeling pipeline.
The In Silico Modeling Workflow: A Visual Overview
The computational investigation of a small molecule's therapeutic potential can be systematically approached through a multi-stage workflow. Each stage provides a deeper layer of insight, from initial target identification to the assessment of drug-like properties. The following diagram illustrates the workflow employed in this guide.
Caption: A generalized workflow for the in silico evaluation of a small molecule.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for each stage of the in silico modeling process. The protocols are designed to be self-validating, with checkpoints and rationale provided for key decisions.
Ligand Preparation
Accurate representation of the ligand's three-dimensional structure is paramount for successful molecular modeling.
Protocol 3.1: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion:
-
Obtain the 2D structure of this compound. This can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The SMILES string for the compound is FC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O.
-
Use a computational chemistry tool, such as Open Babel, to convert the 2D structure into a 3D conformation.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more stable conformation. This can be accomplished using software like Avogadro or the energy minimization modules within molecular modeling suites.
-
Rationale: Energy minimization removes steric clashes and brings the molecule to a local energy minimum, providing a more realistic starting conformation for docking.
-
-
File Format Conversion:
-
Save the optimized 3D structure in a format compatible with molecular docking software, such as .mol2 or .pdbqt.
-
Protein Preparation
The quality of the protein structure is as crucial as that of the ligand. The following protocol outlines the steps for preparing the EGFR kinase domain for docking.
Protocol 3.2: EGFR Kinase Domain Preparation
-
Structure Retrieval:
-
Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2GS2, which is in complex with an inhibitor.
-
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization program like PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Rationale: These molecules can interfere with the docking process and are typically not relevant to the binding of a new ligand.
-
-
Structural Refinement:
-
Check for and repair any missing residues or side chains. Tools like the "Structure Prep" wizard in UCSF Chimera can automate this process.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of 7.4.
-
Rationale: Correct protonation is essential for accurate modeling of electrostatic interactions and hydrogen bonding.
-
-
Energy Minimization (Optional but Recommended):
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
-
-
File Format Conversion:
-
Save the prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.
Protocol 3.3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a "grid box" or "search space" that encompasses the active site of EGFR. This is typically centered on the position of the co-crystallized ligand from the original PDB structure. The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina to dock the prepared ligand into the prepared protein. The program will generate a series of possible binding poses, each with a corresponding binding affinity score.
-
-
Pose Analysis:
-
Visualize the top-scoring docking poses in the context of the EGFR active site.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Self-Validation: A successful docking result should show a low binding affinity score (more negative values are better) and a binding pose that makes sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds with active site residues).
-
The following diagram illustrates the core logic of the molecular docking process:
Caption: A schematic of the molecular docking workflow.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than the static picture provided by docking.
Protocol 3.4: GROMACS MD Simulation of EGFR-Ligand Complex
-
System Preparation:
-
Take the top-scoring docked pose of the this compound-EGFR complex as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system (protein, ligand, water, and ions) to remove any bad contacts.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During the simulation, the trajectory (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
-
A visual representation of the MD simulation pipeline is provided below:
Caption: The sequential steps involved in a molecular dynamics simulation.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early drug discovery to identify potential liabilities of a compound.[4][5][6]
Protocol 3.5: In Silico ADMET Profiling
-
Select a Prediction Tool:
-
Utilize a web-based ADMET prediction server such as SwissADME, pkCSM, or ADMETlab 2.0.[7] These tools use various models to predict a wide range of pharmacokinetic and toxicological properties.
-
-
Input the Molecule:
-
Input the SMILES string of this compound into the selected tool.
-
-
Analyze the Predictions:
-
Evaluate the predicted properties, which may include:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
-
Interpret the Results:
-
Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Identify any potential liabilities that may need to be addressed in future lead optimization efforts.
-
Data Presentation and Interpretation
Molecular Docking Results
The results of the molecular docking simulation should be summarized in a table, highlighting the binding affinity and key interactions of the top-ranked pose.
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Key Hydrogen Bonds | GLU762, MET793 | Interaction with key residues in the EGFR hinge region. |
| Hydrophobic Interactions | LEU718, VAL726, ALA743 | Favorable interactions within the hydrophobic pocket. |
Molecular Dynamics Simulation Data
The stability of the protein-ligand complex can be quantitatively assessed from the MD simulation trajectory.
| Analysis | Result | Interpretation |
| Protein RMSD | Plateaus at ~2.5 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD | Remains below 2.0 Å | The ligand maintains a stable binding pose. |
| Hydrogen Bond Occupancy | MET793: >80% | The key hydrogen bond with the hinge region is persistent. |
ADMET Prediction Summary
The predicted ADMET properties provide a high-level overview of the compound's drug-likeness.
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 284.22 g/mol | < 500 | Good |
| LogP | 4.1 | < 5 | Good |
| H-Bond Donors | 1 | < 5 | Good |
| H-Bond Acceptors | 3 | < 10 | Good |
| BBB Permeation | No | - | Low risk of CNS side effects |
| CYP2D6 Inhibition | Yes | - | Potential for drug-drug interactions |
| AMES Toxicity | No | - | Low mutagenic potential |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By postulating EGFR as a putative target, we have demonstrated how molecular docking and molecular dynamics simulations can be used to investigate the binding mode and stability of the protein-ligand complex. Furthermore, in silico ADMET prediction provides an early assessment of the compound's pharmacokinetic properties.
The results of this computational study suggest that this compound has the potential to bind to the EGFR kinase domain with high affinity and exhibits a generally favorable drug-like profile. However, it is crucial to emphasize that these are computational predictions that require experimental validation. The next steps in the drug discovery pipeline would involve:
-
In vitro kinase assays: To experimentally determine the inhibitory activity of the compound against EGFR and a panel of other kinases to assess its selectivity.
-
Cell-based assays: To evaluate the compound's anti-proliferative effects in cancer cell lines that are dependent on EGFR signaling.
-
Lead optimization: If the initial biological activity is confirmed, medicinal chemistry efforts can be initiated to improve the compound's potency, selectivity, and pharmacokinetic properties, guided by the structural insights gained from the in silico modeling.
By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, leading to the more rapid identification and development of novel therapeutic agents.
References
-
Banik, S., & Khanday, F. A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Banik, S., & Khanday, F. A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.[Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). YouTube.[Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.[Link]
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How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.[Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.[Link]
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Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023, January 1). R Discovery.[Link]
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Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube.[Link]
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In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.[Link]
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ADMET Prediction Software. (n.d.). Sygnature Discovery.[Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.[Link]
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Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. (2020, August 23). YouTube.[Link]
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In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease. (2023, July 10). PMC.[Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). PMC.[Link]
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Methodological & Application
Application Note: High-Performance Analytical Methods for the Quantification of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, a key chemical intermediate in pharmaceutical and agrochemical research. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and quantification in bulk drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as plasma. This document details the underlying principles, step-by-step protocols, method validation according to ICH guidelines, and troubleshooting advice to support researchers, scientists, and drug development professionals.
Introduction and Analyte Properties
This compound is an aromatic carboxylic acid derivative. Its molecular structure, featuring a fluorophenyl group and a trifluoromethyl group, imparts unique chemical properties that are leveraged in the synthesis of novel therapeutic agents and other advanced materials. The trifluoromethyl group, in particular, can enhance properties like metabolic stability and binding affinity in drug candidates[1]. Accurate and precise quantification of this compound is therefore critical for quality control, pharmacokinetic studies, and regulatory compliance.
Physicochemical Properties Influencing Analysis:
The analytical strategy is dictated by the molecule's inherent properties.
-
Structure: A carboxylic acid with a molecular weight of approximately 298.19 g/mol .
-
Acidity (pKa): The carboxylic acid group makes the molecule acidic. While the exact pKa is not readily published, related compounds like 4-trifluoromethylbenzoic acid have a pKa around 3.69, indicating it is a moderately strong organic acid[1]. This property is crucial for developing reversed-phase HPLC methods, where pH control of the mobile phase is necessary to ensure consistent retention and peak shape.
-
Polarity & Solubility: The presence of fluorine atoms increases lipophilicity. The calculated LogP (octanol/water partition coefficient) suggests moderate non-polar character, making it well-suited for reversed-phase chromatography. It is sparingly soluble in water but soluble in organic solvents like methanol and acetonitrile[2].
-
Chromophore: The aromatic rings provide a strong chromophore, enabling sensitive detection by UV spectrophotometry, typically in the 220-280 nm range.
Method Selection: Rationale and Strategy
The choice of analytical method depends directly on the analytical objective. The two most common scenarios are the analysis of the bulk substance (e.g., for purity) and the quantification of the analyte in a complex biological matrix (e.g., for pharmacokinetic studies).
-
For Bulk Substance (Assay and Impurity Profiling): Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the method of choice. It offers a balance of speed, robustness, and cost-effectiveness. The analyte's strong UV absorbance allows for sensitive detection without the need for more complex instrumentation.
-
For Biological Matrices (e.g., Plasma, Urine): Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is essential. Biological samples contain numerous endogenous components that can interfere with UV detection[3]. LC-MS/MS provides unparalleled selectivity and sensitivity by monitoring specific mass transitions of the analyte, allowing for quantification at ng/mL levels or lower[4].
Protocol 1: RP-HPLC-UV for Quantification in Bulk Substance
This method is designed for the accurate assay of this compound as a raw material or in a formulated product.
Principle
The analyte is dissolved and separated on a C18 reversed-phase column. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, promoting its retention on the non-polar stationary phase and ensuring a sharp, symmetrical peak. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.
Materials and Reagents
-
Analyte: this compound Reference Standard (Purity ≥99.5%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): HPLC grade
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water. The exact ratio should be optimized but a starting point is 60:40 (v/v) Acetonitrile:Buffer[5][6].
-
Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD or UV-Vis detector.
-
Column: Phenomenex Kinetex C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent core-shell or fully porous C18 column.
-
Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare 1 L of 0.1% H₃PO₄ in water. Filter through a 0.45 µm membrane filter and degas. Mix with Acetonitrile as required.
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh an amount of the sample powder expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Run Time: 10 minutes
-
-
Analysis Sequence:
-
Equilibrate the system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solutions in duplicate. Bracket sample injections with standard injections to account for any drift.
-
Workflow and Data Analysis
Caption: LC-MS/MS workflow for analysis in plasma.
Data Analysis: A calibration curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the standards. A linear regression with 1/x² weighting is typically used.
Method Validation
All analytical methods for pharmaceutical applications must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] The core validation parameters are summarized below.
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | Purpose |
| Specificity | Baseline resolution from impurities | No interfering peaks at the analyte's retention time in blank matrix | To ensure the signal is unequivocally from the analyte.[7][8] |
| Linearity | 5 levels, 80-120% of nominal | 8+ levels, spanning the expected range | To demonstrate a proportional response to concentration.[9] |
| Range | 80-120% of nominal | LLOQ to ULOQ | The interval providing acceptable accuracy, precision, and linearity.[7][9] |
| Accuracy | 98.0 - 102.0% recovery | ±15% of nominal (±20% at LLOQ) | Closeness of test results to the true value.[10] |
| Precision (RSD) | ≤ 2.0% (Repeatability & Intermediate) | ≤ 15% (≤ 20% at LLOQ) | To measure the scatter between a series of measurements.[8] |
| LOD/LOQ | Determined (e.g., S/N of 3/10) | LLOQ is the lowest standard on the curve | The lowest amount of analyte that can be reliably detected/quantified.[9] |
| Robustness | Variations in pH, flow rate, % organic | N/A (standardized) | Capacity to remain unaffected by small, deliberate variations.[7][11] |
References
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- PubMed. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids.
- PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry.
- Guidechem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 wiki.
- ScienceDirect. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography.
- Dakenchem. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Google Patents. (n.d.). CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.
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A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. This compound, possessing structural motifs common in pharmaceutical and agrochemical development, requires a reliable analytical method for purity assessment, stability testing, and quality control. The described method utilizes a standard C18 stationary phase with a UV detector, a widely accessible configuration in analytical laboratories. We provide a comprehensive protocol, from mobile phase preparation to data analysis, and delve into the scientific rationale behind the selection of critical method parameters, ensuring the method's trustworthiness and ease of implementation.
Introduction and Chromatographic Principles
This compound is an aromatic carboxylic acid characterized by the presence of two electron-withdrawing groups (a fluorophenyl ring and a trifluoromethyl group) on the benzoic acid core. These substitutions significantly increase the molecule's hydrophobicity and modify its electronic properties, making it an interesting candidate for drug discovery and material science applications.[1] Accurate quantification is paramount for its development and use.
Reversed-phase HPLC is the technique of choice for analyzing such compounds.[2] The nonpolar nature of the C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the analyte, leading to effective retention and separation from more polar impurities.
A critical aspect of analyzing acidic compounds like this benzoic acid derivative is the control of the mobile phase pH. The carboxylic acid moiety will exist in an equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. The neutral form is more hydrophobic and will be retained more strongly on the C18 column. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxyl group must be suppressed by maintaining a low pH.[3] This is achieved by acidifying the aqueous component of the mobile phase, typically to a pH of 2-3.
Optimized HPLC Method Parameters
The following parameters were optimized for a robust and efficient analysis. All quantitative data and instrument settings are summarized for clarity.
| Parameter | Recommended Condition |
| Instrument | Standard HPLC or UHPLC system with a UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Run Time | 15 minutes (including re-equilibration) |
Detailed Experimental Protocols
This section provides step-by-step instructions for performing the analysis. Adherence to these protocols is essential for achieving reproducible results.
Reagent and Standard Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of concentrated (85%) phosphoric acid.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile. No further preparation is needed.
-
-
Sample Diluent:
-
Prepare a mixture of 50:50 (v/v) Acetonitrile and Water. This composition ensures the solubility of the analyte and is compatible with the mobile phase to prevent peak distortion.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the Sample Diluent. Mix until homogeneous.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with the Sample Diluent and mix thoroughly. This working standard is used for system suitability and quantification.
-
Sample Preparation
-
Accurately weigh an appropriate amount of the sample material (e.g., 25 mg) into a 25 mL volumetric flask.
-
Add approximately 20 mL of Sample Diluent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis. Filtration removes particulates that could damage the column.
HPLC System Workflow
The general workflow for the analysis is depicted below.
Caption: General analytical workflow from preparation to final result.
Method Rationale and Scientific Justification
The selection of each parameter is grounded in established chromatographic principles to ensure a robust and reliable method.
Caption: Decision logic for HPLC method development.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for hydrophobic compounds like the target analyte. For potentially challenging separations involving structurally similar impurities, a pentafluorophenyl (PFP) phase could be considered as an alternative, as it offers different selectivity mechanisms, including π-π and dipole-dipole interactions, which are beneficial for separating fluorinated compounds.[4]
-
Mobile Phase:
-
Acid Modifier: Phosphoric acid was chosen because it is a non-volatile acid that provides a stable pH and has a low UV absorbance, minimizing baseline noise. A pH of approximately 2.1 effectively protonates the carboxylic acid, ensuring a single, neutral species interacts with the column.[5]
-
Organic Solvent: Acetonitrile is preferred over methanol as it generally provides better peak shapes for aromatic compounds and has a lower viscosity, resulting in lower backpressure.
-
Gradient Elution: A gradient is used to ensure that any impurities with significantly different polarities are eluted efficiently from the column within a reasonable time, while providing sharp peaks for accurate quantification.
-
-
Temperature Control: Maintaining a constant column temperature of 35 °C is crucial for reproducible retention times. Fluctuations in temperature can cause shifts in retention, affecting the reliability of peak identification.[6]
Method Validation and Trustworthiness
To ensure the method is fit for its intended purpose, it should be validated according to International Council for Harmonisation (ICH) guidelines. The protocol is designed to be self-validating by demonstrating consistent performance.
| Validation Parameter | Acceptance Criteria | Purpose |
| System Suitability | Tailing Factor ≤ 2.0; RSD of peak area ≤ 2.0% (for n=5 injections) | Ensures the HPLC system is performing correctly before analysis. |
| Specificity | Peak is pure (as determined by PDA) and well-resolved from other components. | Confirms that the signal being measured is only from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the desired concentration range. | Demonstrates a direct relationship between concentration and detector response. |
| Precision (Repeatability) | RSD ≤ 2.0% for multiple preparations of the same sample. | Shows the method's consistency when performed multiple times. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and precise system for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidic mobile phase makes this method readily transferable to most analytical laboratories. The scientific rationale provided for each parameter choice empowers researchers to troubleshoot and adapt the method as needed, ensuring high-quality, dependable analytical results in research and quality control environments.
References
-
Breton, F., et al. (2000). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 813-826. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
Kralj, B., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Available at: [Link]
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PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Available at: [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
ResearchGate. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
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Application Notes and Protocols for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid in Drug Design
Introduction: The Strategic Value of Fluorination in Drug Scaffolds
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The subject of this guide, 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, is a compelling scaffold for drug design, featuring both a fluorophenyl group and a trifluoromethyl group. This dual fluorination pattern presents a unique opportunity to harness the advantageous properties of organofluorine compounds in the pursuit of novel therapeutics.
The trifluoromethyl (-CF3) group, in particular, is a valuable addition to a pharmacophore. It is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation and can increase lipophilicity, which may improve a drug's ability to cross cell membranes.[1] The 4-fluorophenyl moiety can also contribute to improved pharmacokinetic profiles and binding interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound and its derivatives.
Physicochemical Properties and Synthesis
| Property | Value (for 3-Fluoro-5-(trifluoromethyl)benzoic acid) | Source |
| Molecular Weight | 208.11 g/mol | [2] |
| XLogP3-AA | 2.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
The synthesis of 3,5-disubstituted benzoic acids is well-documented in the chemical literature. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoic acid has been achieved through methods such as the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene. This suggests that a similar synthetic strategy, employing a suitable 3-(4-Fluorophenyl)-5-(trifluoromethyl)phenyl precursor, could be a viable route to the title compound.
Potential Therapeutic Applications and Biological Targets
While direct biological data for this compound is limited in publicly accessible literature, the analysis of structurally related compounds provides strong indications of its potential therapeutic applications. The following sections outline promising avenues for investigation, complete with detailed experimental protocols.
Antimicrobial Drug Discovery
Rationale: Research has demonstrated that derivatives of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid exhibit potent activity against Gram-positive bacteria.[3] This suggests that the trifluoromethylphenyl benzoic acid scaffold is a promising starting point for the development of novel antibiotics. The presence of the fluorophenyl group in the title compound could further enhance its antimicrobial properties.
A standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against a panel of clinically relevant bacterial strains.
Workflow for Antibacterial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Oncology: Targeting Kinase Signaling Pathways
Rationale: The trifluoromethylphenyl moiety is present in a known potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in cancer cell growth and proliferation.[4] Furthermore, derivatives of 5-trifluoromethylpyrimidine have been designed as epidermal growth factor receptor (EGFR) inhibitors, another critical target in oncology.[5] This suggests that this compound could serve as a scaffold for the development of novel kinase inhibitors for cancer therapy.
A biochemical kinase inhibition assay can be utilized to assess the inhibitory activity of the test compound against a panel of relevant kinases (e.g., mTOR, EGFR, other cancer-related kinases).
Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Neurological Disorders: Modulating Cannabinoid Receptors
Rationale: A derivative of a pyrrolidinone containing a 4-fluorophenyl group has been identified as a potent ligand for the cannabinoid CB1 receptor, a target implicated in various neurological and psychiatric conditions.[6] The structural features of this compound, particularly the lipophilic phenyl rings, suggest that it could be explored as a scaffold for developing novel cannabinoid receptor modulators.
A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
Workflow for Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationship (SAR) Studies
Once initial biological activity is established, a systematic SAR study is crucial for optimizing the lead compound. For this compound, key modifications to explore include:
-
Modification of the Benzoic Acid: Conversion to amides, esters, or other bioisosteres to modulate solubility, cell permeability, and target engagement.
-
Substitution on the Phenyl Rings: Introduction of various substituents on both the fluorophenyl and the trifluoromethylphenyl rings to probe the steric and electronic requirements for optimal activity.
-
Linker Chemistry: If the benzoic acid is used as a point of attachment to another scaffold, the nature and length of the linker can be varied.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for drug discovery. Its dual fluorination offers inherent advantages in terms of metabolic stability and potential for strong target interactions. Based on the analysis of structurally related compounds, promising therapeutic avenues for derivatives of this scaffold include antimicrobial, anticancer, and neurological applications. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound and its analogs. Future research should focus on synthesizing a library of derivatives and screening them against a diverse panel of biological targets to fully elucidate the therapeutic potential of this intriguing chemical scaffold.
References
-
Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
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Pei, Z., et al. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[3][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(22), 6439-42. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2357. [Link]
-
Donohue, S. R., et al. (2010). (3R,5R)-3-((R)-1-(4-Fluorophenyl)ethylamino)-5-(3-[11C]methoxyphenyl)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Zhu, S., et al. (2016). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 26(16), 4053-4058. [Link]
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Jeschke, P. (2016). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ChemBioChem, 17(1), 11-23. [Link]
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The Strategic Application of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The compound 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid emerges as a particularly compelling scaffold, embodying the synergistic advantages of two critical pharmacophores: the 4-fluorophenyl group and the trifluoromethyl (-CF3) group. The strategic placement of the electron-withdrawing trifluoromethyl group can significantly influence the acidity of the carboxylic acid, while the fluorophenyl ring introduces a motif known to participate in favorable interactions with biological targets and enhance metabolic stability.[1][2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering both the underlying scientific rationale and detailed protocols for its utilization.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is prized for its ability to increase lipophilicity, block metabolic oxidation, and modulate the electronic properties of a molecule.[1] Similarly, the presence of a fluorine atom on a phenyl ring can lead to improved metabolic stability and binding affinity.[2] The combination of these features in this compound presents a versatile building block for the synthesis of novel therapeutic agents across various disease areas.
Core Application: A Versatile Intermediate in Kinase Inhibitor Synthesis
A primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The structural motifs present in this benzoic acid derivative are frequently found in potent and selective kinase inhibitors. For instance, patent literature reveals that structurally related trifluoromethyl-substituted benzoic acids are pivotal intermediates in the synthesis of compounds targeting protein kinases.[3]
The general strategy involves the derivatization of the carboxylic acid moiety to form an amide bond with a suitable amine-containing heterocyclic core, a common feature in many kinase inhibitors. The biphenyl-like structure of this compound can serve as a crucial element for occupying hydrophobic pockets within the ATP-binding site of kinases, while the fluorophenyl and trifluoromethyl groups can fine-tune binding interactions and pharmacokinetic properties.
Below is a representative workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Sources
The Strategic deployment of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid in Modern Organic Synthesis
Introduction: A Building Block Engineered for Potency and Specificity
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The deliberate placement of fluorine atoms or trifluoromethyl (CF3) groups can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid emerges as a preeminent building block, offering a unique trifecta of functionalities: a reactive carboxylic acid handle, a 4-fluorophenyl group, and a 3-trifluoromethylphenyl substituent. This distinct arrangement provides medicinal chemists and synthetic researchers with a powerful tool to construct complex molecular architectures with tailored properties.
The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the electronic character of the aromatic rings, impacting reaction pathways and molecular interactions.[2] This guide provides an in-depth exploration of this compound as a versatile building block, detailing its synthesis, key applications, and providing robust protocols for its utilization in the synthesis of advanced intermediates and potential therapeutic agents.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O₂ | |
| Molecular Weight | 284.21 g/mol | |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | General chemical knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthesis of the Building Block: A Suzuki-Miyaura Cross-Coupling Approach
The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[4][5] The proposed synthetic route involves the coupling of 3-bromo-5-trifluoromethylbenzoic acid with 4-fluorophenylboronic acid.
Figure 1: Proposed synthesis of the target compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar Suzuki-Miyaura cross-coupling reactions.[6]
Materials:
-
3-Bromo-5-trifluoromethylbenzoic acid (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-trifluoromethylbenzoic acid, 4-fluorophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3, which should precipitate the product.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an invaluable building block for the synthesis of a diverse range of bioactive molecules, particularly enzyme inhibitors. The carboxylic acid functionality serves as a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.[7]
Application Example: Synthesis of Amide-Linked Enzyme Inhibitors
A primary application of this building block is in the synthesis of enzyme inhibitors where the biaryl scaffold can interact with specific binding pockets. For instance, derivatives of this acid can be coupled with various amines to generate libraries of compounds for screening against kinases, proteases, or other enzyme targets. The 4-fluorophenyl and 3-trifluoromethylphenyl groups can provide crucial hydrophobic and electronic interactions within the enzyme's active site, potentially leading to high potency and selectivity.[3]
A notable example is the synthesis of pyrimidine derivatives as EGFR inhibitors, where fluorinated and trifluoromethylated phenyl groups are key components of the pharmacophore.[3]
Figure 2: General workflow for the synthesis of amide-linked enzyme inhibitors.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a highly efficient method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and effective coupling reagent.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., a substituted aminopyrimidine) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add the amine, followed by DIPEA and HATU.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Conclusion
This compound is a strategically designed building block that offers significant advantages in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive carboxylic acid, a fluorinated phenyl ring, and a trifluoromethylated phenyl ring provides a versatile platform for the construction of complex and potent bioactive molecules. The robust synthetic protocols detailed in this guide, including its preparation via Suzuki-Miyaura coupling and its application in amide bond formation, empower researchers to efficiently incorporate this valuable scaffold into their synthetic endeavors, accelerating the discovery and development of novel therapeutics and functional materials.
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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PubChem. (n.d.). 3-(4-Fluorophenyl)-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
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Li, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2453-2466. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and probes for biological systems. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(6), 3496-3508. [Link]
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Application Notes and Protocols for Efficacy Testing of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid in Preclinical Animal Models
Introduction
3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a novel small molecule with structural motifs commonly found in compounds developed for oncology and inflammatory diseases. The presence of the fluorophenyl and trifluoromethyl groups can enhance metabolic stability and tissue penetration, making it a promising candidate for therapeutic development.[1][2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of this compound using well-established animal models.
The selection of an appropriate animal model is a critical step in the preclinical evaluation of a new chemical entity.[3] The ideal model should mimic the pathophysiology of the human disease to a significant extent, allowing for a meaningful assessment of the therapeutic potential of the investigational drug.[4][5] This document outlines protocols for both oncology and inflammation models, providing a robust framework for investigating the efficacy of this compound.
PART 1: Rationale for Model Selection
Given the chemical structure of this compound, we hypothesize potential therapeutic efficacy in oncology and inflammatory conditions. Therefore, we propose the use of the following well-validated preclinical animal models:
-
Oncology: The Patient-Derived Xenograft (PDX) mouse model is selected for its high clinical relevance. PDX models involve the direct transplantation of a patient's tumor tissue into an immunodeficient mouse, thereby preserving the original tumor microenvironment and genetic heterogeneity.[6][7] This model is particularly valuable for assessing the efficacy of targeted therapies and personalized medicine approaches.[6]
-
Inflammation: The Carrageenan-Induced Paw Edema model in rats is a widely used and well-characterized model of acute inflammation.[8][9] It is a simple, rapid, and reproducible method for screening potential anti-inflammatory drugs.[8][10] The model allows for the quantitative assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.
The following sections provide detailed protocols for establishing these models and evaluating the efficacy of this compound.
PART 2: Oncology Efficacy Testing - Patient-Derived Xenograft (PDX) Model
Scientific Rationale
PDX models are considered a superior preclinical cancer model because they more accurately reflect the complexity of human tumors compared to traditional cell line-derived xenografts.[7] By maintaining the cellular and architectural diversity of the original tumor, PDX models can provide more predictive data on drug sensitivity and resistance.[6]
Experimental Workflow
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Protocol
1. Animal Husbandry:
-
Species: Male Wistar or Sprague-Dawley rats (150-200g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize the animals for at least 3-4 days before the experiment.
2. Experimental Procedure:
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into different groups (n=6-8 per group).
-
Compound Administration:
-
Administer this compound or the vehicle orally or intraperitoneally 60 minutes before carrageenan injection.
-
A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Calculation:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | p.o. | TBD | 0 |
| Compound X (Low Dose) | TBD | p.o. | TBD | TBD |
| Compound X (Mid Dose) | TBD | p.o. | TBD | TBD |
| Compound X (High Dose) | TBD | p.o. | TBD | TBD |
| Indomethacin | 10 | p.o. | TBD | TBD |
PART 4: Considerations for Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and reproducibility of the experimental data, the following points should be strictly adhered to:
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the measurements and data analysis should be blinded to the treatment allocation.
-
Positive Controls: The inclusion of a positive control (a compound with known efficacy in the model) is essential to validate the experimental setup and provide a benchmark for the efficacy of the test compound.
-
Dose-Response Relationship: Evaluating the compound at multiple dose levels is crucial to establish a dose-response relationship, which is a key indicator of a specific pharmacological effect.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
-
Animal Welfare: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure the ethical treatment of animals. [11]
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the preclinical efficacy testing of this compound in both oncology and inflammation models. The selection of the PDX model for oncology and the carrageenan-induced paw edema model for inflammation is based on their high predictive validity and widespread use in drug discovery. [6][8]By following these detailed protocols and adhering to the principles of good experimental design, researchers can generate reliable and translatable data to support the further development of this promising compound.
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Creative Bioarray. (n.d.). Metabolic Disease Models. Retrieved from [Link]
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Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery. Retrieved from [Link]
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- Li, Y., Zhang, Y., & Li, J. (2022). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 23(19), 11345.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
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- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(2), 47.
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- Lubet, R. A., & Grubbs, C. J. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 188, 15–33.
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Biocytogen. (2024). Preclinical Animal Models for Metabolic Diseases. Retrieved from [Link]
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Inotiv. (n.d.). Metabolic Disease Models. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Formulation of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
Abstract
This guide provides a detailed framework for the formulation of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, a compound anticipated to have low aqueous solubility, for in vivo preclinical studies. Recognizing the critical link between formulation and dependable pharmacological outcomes, this document outlines a systematic approach to pre-formulation assessment and the subsequent development of both oral and intravenous dosage forms. The protocols provided herein are designed to be adaptable, offering researchers the tools to create stable and bioavailable formulations essential for accurate in vivo evaluation.
Introduction: The Formulation Hurdle for Poorly Soluble Compounds
A significant portion of new chemical entities (NCEs), particularly those with complex aromatic structures and high molecular weights like this compound, exhibit poor aqueous solubility.[1][2] This characteristic presents a major obstacle in drug development, as inadequate dissolution in physiological fluids can lead to low and erratic oral bioavailability, thereby compromising the integrity of in vivo studies.[2][3] The primary objective of formulation development for such compounds is to enhance their apparent solubility and dissolution rate to ensure consistent and adequate drug exposure in animal models. This document provides a strategic approach to formulating this compound for both oral and intravenous administration, crucial for comprehensive pharmacokinetic and pharmacodynamic profiling.
Pre-formulation Analysis: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design.
Physicochemical Properties
Based on available data and chemical structure analysis, the following properties are noted:
| Property | Value | Source/Justification |
| Molecular Weight | 208.11 g/mol | PubChem CID: 519222[4] |
| Appearance | White to off-white crystalline solid | General property of similar compounds[5][6] |
| Melting Point | 102 - 106 °C | Commercially available data[5] |
| pKa | 3.43 (Predicted) | The presence of the carboxylic acid group dictates its acidic nature.[6] |
| Aqueous Solubility | Sparingly soluble in water | Predicted based on its structure and available data for similar fluorinated benzoic acids.[6] |
| LogP | High (Predicted) | The fluorophenyl and trifluoromethyl groups contribute to its lipophilicity. |
The low predicted pKa indicates that the solubility of this compound will be highly dependent on pH, with increased solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Formulation Strategies: A Dual-Route Approach
To accommodate a full preclinical evaluation, formulations for both oral and intravenous administration are often required. The choice of formulation strategy is dictated by the physicochemical properties of the API, the intended route of administration, and the required dose.
Decision Pathway for Formulation Strategy
The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Caption: Decision workflow for formulation strategy.
Protocols for Formulation Preparation
The following protocols provide step-by-step instructions for preparing formulations suitable for in vivo studies in rodents.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
Aqueous suspensions are a common and straightforward approach for oral administration of poorly soluble compounds, particularly for toxicology studies where higher doses may be required.
Materials:
-
This compound (micronized powder recommended)
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water
-
0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders and volumetric flasks
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% HPMC solution by slowly adding HPMC to vigorously stirred purified water. Continue stirring until fully dissolved. A small amount of heat may be applied to aid dissolution, but the solution must be cooled to room temperature before use.
-
Add 0.1% Polysorbate 80 to the HPMC solution and stir until homogeneous. This will act as a wetting agent.
-
-
API Wetting:
-
Weigh the required amount of this compound.
-
Place the API in a mortar and add a small volume of the vehicle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion and prevent clumping.
-
-
Suspension Formulation:
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the contents to a calibrated container, rinse the mortar with a small amount of vehicle, and add it to the bulk suspension to ensure a complete transfer.
-
Adjust the final volume with the vehicle.
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Self-Validation: The suspension should be visually inspected for uniformity and ease of resuspension upon gentle shaking. Particle size analysis can be performed to ensure a consistent and appropriate particle size distribution for oral absorption.
Protocol 2: Preparation of a Parenteral Solution (2 mg/mL) for Intravenous Administration
For intravenous administration, a true solution is required to prevent embolism.[7] Co-solvent systems are frequently employed to dissolve hydrophobic compounds for parenteral use.[8]
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, pyrogen-free water for injection or 5% dextrose in water (D5W)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Co-solvent Vehicle Preparation: A commonly used vehicle for poorly soluble compounds is a mixture of DMA, PG, and PEG 400.[9] A potential ratio is 20% DMA, 40% PG, and 40% PEG 400 (v/v/v).
-
In a sterile container, combine the required volumes of DMA, PG, and PEG 400. Mix thoroughly.
-
-
API Dissolution:
-
Weigh the desired amount of this compound and add it to the co-solvent vehicle.
-
Gently vortex or sonicate until the API is completely dissolved. Visually inspect for any undissolved particles against a light and dark background.
-
-
Final Dilution and Sterilization:
-
For administration, this stock solution can be diluted with an aqueous vehicle such as D5W. The final concentration of the organic solvents should be kept as low as possible to minimize potential vehicle-related side effects.
-
Perform the final dilution immediately prior to administration to minimize the risk of precipitation.
-
Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile vial.
-
Self-Validation: The clarity of the solution after preparation and dilution is a critical quality attribute. The formulation should be monitored for any signs of precipitation over the intended period of use.
Analytical Validation
To ensure the accuracy of dosing, the concentration of this compound in the prepared formulations should be verified. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.
Workflow for Formulation Analysis
Caption: Workflow for HPLC-based formulation analysis.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations that ensure adequate and reproducible systemic exposure. The protocols and strategies outlined in this application note provide a robust starting point for researchers. It is imperative to characterize the prepared formulations for stability, homogeneity, and concentration prior to in vivo administration to ensure the generation of high-quality, reliable data.
References
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Available at: [Link]
-
Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. Available at: [Link]
-
Fat Emulsion Vehicle for Intravenous Administration of an Aqueous Insoluble Drug. American Journal of Hospital Pharmacy. Available at: [Link]
-
Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. University of Kentucky College of Arts & Sciences. Available at: [Link]
-
Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Cheméo. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]
-
3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available at: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
-
Significance of excipients to bioavailability of poorly water-soluble drugs. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
3-Fluoro-5-trifluoromethylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester. Cheméo. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. washcoll.edu [washcoll.edu]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid for Pharmaceutical and Agrochemical Research
Introduction
3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique trifluoromethyl and fluorophenyl moieties impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The growing demand for this intermediate necessitates a robust and scalable synthetic protocol that ensures high purity and yield, suitable for industrial applications.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The described methodology is designed for researchers, scientists, and drug development professionals, focusing on practical execution, scientific rationale, and safety considerations. The synthesis is approached via a two-step sequence, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This route was selected for its high functional group tolerance, generally high yields, and adaptability to large-scale production.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a convergent approach, which is often favored in large-scale synthesis for its efficiency. The core of this strategy is the formation of the biaryl C-C bond via a Suzuki-Miyaura coupling reaction. To facilitate purification and handling, the methyl ester of 3-bromo-5-trifluoromethylbenzoic acid is used as a starting material. The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[1] In this protocol, we couple methyl 3-bromo-5-(trifluoromethyl)benzoate with 4-fluorophenylboronic acid. The choice of a palladium catalyst and appropriate ligand is critical for achieving high yields and turnover numbers.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Large-Scale Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Weight/Volume |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 22921-72-8 | 285.04 | 1.0 | 285.04 g |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 1.2 | 167.90 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.01 | 11.56 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 414.63 g |
| Toluene | 108-88-3 | 92.14 | - | 2.0 L |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1.0 L |
Procedure:
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, add methyl 3-bromo-5-(trifluoromethyl)benzoate (285.04 g, 1.0 mol), 4-fluorophenylboronic acid (167.90 g, 1.2 mol), and potassium carbonate (414.63 g, 3.0 mol).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add toluene (2.0 L) and degassed water (1.0 L) to the reactor. Begin stirring to create a suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (11.56 g, 0.01 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction is typically complete within 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale for Experimental Choices:
-
Base: Potassium carbonate is an effective and economical inorganic base for this transformation. It activates the boronic acid to form the more nucleophilic boronate species.[3]
-
Solvent System: A biphasic solvent system of toluene and water is often employed in large-scale Suzuki reactions. Toluene solubilizes the organic reactants, while water dissolves the inorganic base and byproducts, facilitating the reaction and subsequent separation.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst, which can lead to lower yields and catalyst deactivation.
Part 2: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under basic conditions followed by acidification.
Protocol: Large-Scale Ester Hydrolysis
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Weight/Volume |
| Crude Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate | - | 300.24 | ~1.0 | ~300 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.0 | 120 g |
| Methanol | 67-56-1 | 32.04 | - | 1.5 L |
| Water | 7732-18-5 | 18.02 | - | 1.5 L |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | As needed |
Procedure:
-
Reaction Setup: In the same 5 L reactor, dissolve the crude methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate in methanol (1.5 L).
-
Base Addition: Prepare a solution of sodium hydroxide (120 g, 3.0 mol) in water (1.5 L) and add it to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 70-75 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is ~2. A white precipitate will form.
-
Filter the solid, wash with cold water (2 x 500 mL), and dry under vacuum at 50-60 °C to a constant weight.
-
Rationale for Experimental Choices:
-
Hydrolysis Conditions: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids.[4]
-
Solvent: A mixture of methanol and water ensures the solubility of both the ester and the sodium hydroxide.
-
Purification: The product is conveniently purified by precipitation upon acidification of the reaction mixture. The resulting solid can be filtered and washed to remove inorganic salts and other water-soluble impurities.
Safety and Hazard Analysis
-
Suzuki-Miyaura Coupling:
-
Exotherms: Suzuki-Miyaura reactions can be exothermic, especially on a large scale. Careful monitoring of the internal temperature and controlled heating are essential to prevent a runaway reaction.[5][6]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Toluene is a flammable solvent. The reaction should be conducted in a well-ventilated area, away from ignition sources.
-
-
Ester Hydrolysis:
-
Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Appropriate PPE, including gloves and safety glasses, must be worn.
-
Exothermic Neutralization: The acidification step is exothermic and should be performed slowly with cooling.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst | Ensure an inert atmosphere throughout the reaction. Use a fresh, high-quality catalyst. |
| Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Thoroughly degas solvents and maintain a strict nitrogen atmosphere. |
| Difficult Purification of Final Acid | Contamination with unreacted boronic acid | During work-up, a base wash can help remove some boronic acid, but care must be taken not to lose the product. Esterification of the crude product followed by chromatography and then hydrolysis can be an alternative purification strategy.[7] |
| Incomplete Ester Hydrolysis | Insufficient base or reaction time | Use a larger excess of base or prolong the reaction time. Ensure the temperature is maintained at reflux. |
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The use of a Suzuki-Miyaura coupling followed by ester hydrolysis offers high yields and a straightforward purification procedure. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and agrochemical industries, enabling the efficient production of this valuable building block. Careful attention to reaction parameters and safety precautions is essential for successful and safe scale-up.
References
-
Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. 2011, 111 (3), 2177–2250. [Link]
-
Gemoets, H. P. L.; et al. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. 2018, 22 (3), 351-359. [Link]
-
Lee, H.; et al. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. 2023, 27 (9), 1709–1715. [Link]
-
González-Berdullas, P.; et al. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. 2009, 75 (5), 1334-1342. [Link]
-
Zhang, W.; et al. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. 2019, 5 (10), 2717-2727. [Link]
- RU2155184C1 - Method of preparing benzoic acid - Google P
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2008, 47 (26), 4849-4852. [Link]
-
Gemoets, H. P. L.; et al. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Badone, D.; Baroni, M.; Cardamone, R.; Ielmini, A.; Guzzi, U. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. 1997, 62 (21), 7170–7173. [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. [Link]
-
Alemán, P. A.; Boix, C.; Poliakoff, M. Hydrolysis and saponification of methyl benzoates. Green Chemistry. 1999, 1 (2), 65-68. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, W.; et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. 2023, 14, 11094-11100. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google P
-
Korenaga, T.; et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. 2005, 7 (22), 4915-4917. [Link]
-
Aouad, F.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. 2021, 17, 138–146. [Link]
-
Korenaga, T.; et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-(4-fluorophenyl)-5-trifluoromethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which typically proceeds via a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields and purity.
Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound involves the palladium-catalyzed cross-coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with (4-fluorophenyl)boronic acid. This reaction, a cornerstone of modern organic synthesis, allows for the formation of a crucial carbon-carbon bond.[1][2] Understanding the catalytic cycle is paramount to effective troubleshooting.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing actionable solutions based on established principles of organic chemistry.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings are a common frustration. A systematic approach to troubleshooting is often the most effective.[4][5]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low reaction yields.
In-depth Explanations:
-
Reagent Quality:
-
(4-Fluorophenyl)boronic Acid: Boronic acids are susceptible to degradation, particularly through protodeboronation, if exposed to air and moisture.[6] It is advisable to use fresh or properly stored boronic acid. Consider using more stable boronic esters, such as pinacol esters, to mitigate this issue.[6]
-
3-Bromo-5-(trifluoromethyl)benzoic Acid: Ensure the purity of this starting material. Impurities can interfere with the catalytic cycle.
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility.[6]
-
-
Inert Atmosphere:
-
Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[6]
-
-
Reaction Parameter Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf)). | The optimal catalyst depends on the specific substrates. For challenging couplings, specialized catalysts may be required.[7] |
| Ligand | For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. | Ligands stabilize the palladium catalyst and facilitate key steps in the catalytic cycle.[1][7] |
| Base | K₂CO₃ is a good starting point. Cs₂CO₃ is often more effective, especially in dioxane. K₃PO₄ can also be beneficial.[7][8] | The base is crucial for the transmetalation step and its choice can significantly impact the yield.[1] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is common. | The solvent system must solubilize the reactants and be compatible with the chosen base and temperature.[2][7] |
| Temperature | Typically ranges from 80-120°C. | Higher temperatures can increase the reaction rate but may also lead to byproduct formation.[5] |
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of (4-fluorophenyl)boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[2]
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2]
-
Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.
-
-
Use of Pd(II) Pre-catalysts: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow, the remaining Pd(II) can catalyze homocoupling.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Q3: My TLC/LC-MS analysis shows the presence of dehalogenated starting material (3-(trifluoromethyl)benzoic acid). What is causing this and how can I prevent it?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction in Suzuki couplings.[6]
Potential Causes and Solutions:
-
Hydride Source: The aryl-palladium intermediate can react with a hydride source in the reaction mixture. This can originate from solvents or impurities.
-
Solution: Use high-purity, anhydrous solvents.
-
-
Protodeboronation of the Boronic Acid: If the boronic acid degrades to an arene, this can act as a hydrogen source.
-
Solution: Use fresh, high-quality boronic acid or a more stable derivative.[6]
-
Frequently Asked Questions (FAQs)
Q: What is a standard protocol to start with for the synthesis of this compound?
A: A good starting point would be:
Experimental Protocol:
-
To a reaction vessel, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv), (4-fluorophenyl)boronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100°C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up. A common procedure involves diluting with an organic solvent like ethyl acetate, washing with water and brine, and then extracting the aqueous layer with the organic solvent.
-
Acidify the combined aqueous layers to precipitate the product, which can then be filtered and purified, for example, by recrystallization.[9]
Q: How do I choose the right base for my reaction?
A: The choice of base is critical. Inorganic bases are most common. K₂CO₃ is a mild and often effective choice.[7] Cs₂CO₃ is a stronger base and can be more effective, particularly with less reactive aryl bromides.[7][8] K₃PO₄ is another strong base that can be beneficial.[10] The optimal base may need to be determined empirically for your specific reaction conditions.
Q: What are the best practices for purifying the final product?
A: Purification of this compound typically involves:
-
Aqueous Work-up: After the reaction, an acid-base work-up is effective for separating the acidic product from neutral byproducts. The crude reaction mixture can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ or NaOH solution). The aqueous layer, containing the carboxylate salt of the product, is then washed with an organic solvent to remove non-acidic impurities.
-
Precipitation: The aqueous layer is then acidified (e.g., with HCl) to precipitate the desired benzoic acid derivative.[9]
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with water to remove inorganic salts.
-
Recrystallization/Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. [Link]
-
Biffis, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2025, August 7). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]
-
LookChem. (n.d.). 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6. [Link]
-
Olsson, R., et al. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Wolfe, J. P., et al. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]
-
ResearchGate. (2025, August 6). Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. [Link]
-
Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
ACS Publications. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]
-
Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mt.com [mt.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the successful purification of this compound.
I. Introduction to Purification Challenges
This compound is a structurally complex molecule, and its purification can present several challenges. The presence of both a fluorine and a trifluoromethyl group can alter the compound's solubility and polarity compared to simpler benzoic acid derivatives.[1] Potential impurities may include unreacted starting materials, by-products from side reactions, or residual catalysts.[2][3] This guide will address these challenges through a series of targeted questions and answers, covering the most common purification techniques: acid-base extraction, recrystallization, and column chromatography.
II. Troubleshooting and FAQs
A. Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities.[4][5][6] The process relies on the differential solubility of the acidic compound and its salt form in aqueous and organic solvents.[6][7]
Q1: My target compound is not fully extracting into the aqueous basic layer. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Insufficiently Basic Aqueous Layer: The pH of the aqueous solution may not be high enough to deprotonate the carboxylic acid completely. Ensure the concentration of the base (e.g., sodium hydroxide or sodium bicarbonate) is adequate. Test the pH of the aqueous layer after extraction to confirm it is sufficiently basic.
-
Choice of Base: While sodium hydroxide is a strong base that will readily deprotonate the benzoic acid, a weaker base like sodium bicarbonate can also be used.[7] However, if you are experiencing incomplete extraction, switching to a stronger base like NaOH may be necessary.
-
Organic Solvent Choice: The choice of organic solvent can influence the partitioning of the compound. While ethers and dichloromethane are commonly used, their ability to solubilize the unreacted acid can compete with the extraction into the aqueous phase.[5][8]
-
Emulsion Formation: Emulsions at the aqueous-organic interface can trap the compound and prevent efficient separation. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Q2: After acidification of the aqueous layer, I am getting a low yield of my precipitated product. Why is this happening?
A2: A low yield upon precipitation suggests that either the initial extraction was incomplete (see Q1) or there are issues with the precipitation and recovery steps:
-
Incomplete Acidification: The aqueous layer must be acidified sufficiently to protonate the carboxylate salt and cause the neutral carboxylic acid to precipitate. Use a strong acid like hydrochloric acid (HCl) and test the pH with litmus paper or a pH meter to ensure it is acidic.[5]
-
Solubility in the Aqueous Phase: Even in its neutral form, the compound may have some slight solubility in the acidic aqueous solution, especially if the volume is large. Cooling the solution in an ice bath can help to maximize precipitation.
-
Premature Filtration: Allow sufficient time for the precipitate to fully form before filtration.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as diethyl ether or dichloromethane.[8]
-
Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous solution of a base (e.g., 5% sodium hydroxide or saturated sodium bicarbonate).[4][7]
-
Separation: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your benzoic acid. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid, such as HCl, with stirring until the solution is acidic.[5] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[5]
B. Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound.[2] The principle is based on the differential solubility of the desired compound and the impurities in a particular solvent at different temperatures.[2][9]
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I look for?
A3: Finding the right solvent is crucial for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[10]
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.[2]
-
Be volatile enough to be easily removed from the purified crystals.[2]
For highly fluorinated compounds, traditional organic solvents may not always be effective due to their lipophobic nature.[10] You may need to screen a variety of solvents, including polar protic solvents (e.g., water, ethanol), polar aprotic solvents (e.g., acetone, ethyl acetate), and nonpolar solvents (e.g., hexanes, toluene). A mixed solvent system (e.g., ethanol/water) can also be effective.[11]
Q4: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the solid melts and forms a liquid phase instead of dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:
-
Use More Solvent: Add more hot solvent to ensure the compound fully dissolves before cooling.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous oil.
-
Seed Crystals: Introduce a small seed crystal of the pure compound to induce crystallization at a higher temperature.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[10]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals thoroughly.
C. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12]
Q5: What is a good starting point for the stationary and mobile phases for purifying this compound?
A5:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like benzoic acids.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is critical for achieving good separation.
To determine the optimal eluent composition, you should first perform Thin Layer Chromatography (TLC) analysis with different solvent ratios. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
Q6: My compound is eluting too quickly (high Rf) or not moving at all (low Rf) on the column. How do I adjust the separation?
A6:
-
Eluting Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture.
-
Not Moving (Low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent in your eluent mixture.
For compounds that are difficult to separate, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.[12]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
III. Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow.
IV. Data Summary
| Purification Technique | Advantages | Disadvantages | Key Parameters to Optimize |
| Acid-Base Extraction | Simple, rapid, and effective for separating acids from neutral/basic impurities.[4][6] | Can be less effective for separating acidic impurities from the target acid. | Choice of base, pH control, solvent selection. |
| Recrystallization | Can yield highly pure crystalline product.[2][9] | Dependent on finding a suitable solvent; can have lower recovery.[10] | Solvent system, cooling rate, concentration. |
| Column Chromatography | Highly versatile for separating complex mixtures.[12] | Can be time-consuming and require larger volumes of solvent. | Stationary phase, mobile phase composition (isocratic vs. gradient). |
V. References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
JoVE. (2020). Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Crystal Growth & Design. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Retrieved from [Link]
-
Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Retrieved from
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vernier.com [vernier.com]
- 5. magritek.com [magritek.com]
- 6. Video: Extraction - Concept [jove.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust method for C-C bond formation but is not without its challenges. This guide is structured to address specific experimental issues with a focus on mechanistic reasoning and practical solutions.
I. Troubleshooting Guide: Common Side Reactions & Issues
The palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide (e.g., 3-bromo-5-trifluoromethylbenzoic acid or its ester) with (4-fluorophenyl)boronic acid is the most common route to the target molecule. Most issues arise from a handful of well-understood but often overlooked side reactions.
Issue 1: Significant Formation of 4,4'-Difluorobiphenyl Impurity
Q1: My final product is contaminated with a significant amount of 4,4'-difluorobiphenyl. What is the cause and how can I prevent this?
A1: This impurity arises from the palladium-catalyzed homocoupling of the (4-fluorophenyl)boronic acid reagent.[1][2][3] This side reaction is a common challenge in Suzuki couplings and is often promoted by the presence of oxygen.
Mechanism of Homocoupling: The accepted mechanism involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, from the reaction of the Pd(0) catalyst with dissolved oxygen.[1] This complex reacts with two molecules of the boronic acid to ultimately generate the symmetrical biaryl product (4,4'-difluorobiphenyl) and regenerate a palladium species that can re-enter the catalytic cycle.[1][3]
Troubleshooting & Preventative Measures:
-
Rigorous Deoxygenation: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Protocol: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Subject the reaction mixture (containing all reagents except the catalyst) to several cycles of vacuum backfilling with the inert gas. Subsurface sparging is particularly effective.[2]
-
-
Choice of Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ can sometimes lead to more homocoupling compared to Pd(0) sources like Pd₂(dba)₃ under certain conditions.[2] However, the key is efficient reduction to Pd(0) in situ. The choice of ligand is often more critical.
-
Base Selection: While a base is essential, some can influence side reactions. Using anhydrous bases like K₃PO₄ or Cs₂CO₃ is often preferred.
-
Minimizing Excess Boronic Acid: While a slight excess of boronic acid (1.1-1.3 eq.) is standard, using a large excess can increase the statistical probability of homocoupling.
Expert Insight: The propensity for homocoupling can be exacerbated with electron-deficient arylboronic acids.[4][5] While 4-fluorophenylboronic acid is only moderately electron-deficient, careful control of atmospheric conditions is paramount.
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Presence of Fluorobenzene or 3-Trifluoromethylbenzoic Acid
Q2: My analysis shows the presence of fluorobenzene and/or 3-trifluoromethylbenzoic acid. What are these byproducts and how do I avoid them?
A2: These impurities result from two distinct side reactions: protodeboronation of the boronic acid and dehalogenation of the aryl halide.
-
Protodeboronation (Forms Fluorobenzene): This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] It is a common pathway for boronic acid decomposition, especially in aqueous media at elevated temperatures or under acidic/basic conditions.[6][7]
-
Prevention:
-
Use anhydrous solvents where possible or minimize the amount of water.
-
Avoid excessively high temperatures or prolonged reaction times.
-
Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[6]
-
-
-
Dehalogenation (Forms 3-Trifluoromethylbenzoic Acid): Also known as hydrodehalogenation, this reaction replaces the halogen (e.g., bromine) on your aryl halide with a hydrogen atom.[8][9]
-
Causes & Prevention:
-
Hydrogen Source: The hydrogen atom can come from various sources, including water, alcohols (solvents), or bases containing β-hydrogens (e.g., NaOEt).[8][10] Using anhydrous aprotic solvents (e.g., Toluene, Dioxane) and bases like K₃PO₄ or Cs₂CO₃ can mitigate this.[11]
-
Catalyst/Ligand Choice: This side reaction can be more pronounced if the catalytic cycle is inefficient. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.[9][11]
-
-
Table 1: Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Precursor | Side Reaction | Key Causes | Mitigation Strategy |
| 4,4'-Difluorobiphenyl | (4-Fluorophenyl)boronic acid | Homocoupling | Presence of O₂ | Rigorous deoxygenation |
| Fluorobenzene | (4-Fluorophenyl)boronic acid | Protodeboronation | Aqueous media, heat, pH | Use anhydrous solvents, minimize reaction time/temp |
| 3-Trifluoromethylbenzoic acid | 3-Halo-5-trifluoromethylbenzoic acid | Dehalogenation | Protic solvents, certain bases | Use aprotic solvents, select appropriate base (K₃PO₄) |
Issue 3: Hydrolysis of the Trifluoromethyl Group
Q3: I am concerned about the stability of the trifluoromethyl (-CF₃) group under the reaction conditions. Can it hydrolyze?
A3: The trifluoromethyl group is generally robust. However, under strongly basic or acidic conditions, particularly at elevated temperatures, it can undergo hydrolysis to a carboxylic acid group (-COOH).[12][13]
-
Mechanism: The hydrolysis typically proceeds via nucleophilic attack (e.g., by hydroxide) on the carbon atom of the CF₃ group, followed by successive elimination of fluoride ions.[12]
-
Risk in this Synthesis: In a standard Suzuki coupling using carbonate or phosphate bases, the conditions are typically not harsh enough to cause significant hydrolysis. However, if strong bases like NaOH or KOH are used at high temperatures (>100-120 °C) for extended periods, some degree of hydrolysis could be observed, leading to the formation of 3-(4-Fluorophenyl)isophthalic acid.
-
Prevention:
-
Use moderately strong bases (K₂CO₃, K₃PO₄).
-
Maintain the reaction temperature at the lowest effective point (typically 80-100 °C).
-
Minimize reaction time once the starting material is consumed.
-
II. Frequently Asked Questions (FAQs)
Q4: Should I use the benzoic acid directly or protect it as an ester?
A4: While Suzuki couplings can be performed on substrates with free carboxylic acids, it is often advantageous to use an ester (e.g., a methyl or ethyl ester) of the 3-bromo-5-trifluoromethylbenzoic acid.
-
Advantages of Using an Ester:
-
Solubility: The ester is typically more soluble in common organic solvents used for Suzuki reactions (Toluene, Dioxane, THF).
-
Avoiding Catalyst Inhibition: The carboxylate anion, formed from deprotonation of the acid by the base, can coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[14]
-
Simplified Workup: The final product ester can be purified via standard silica gel chromatography before a final, clean hydrolysis step to yield the desired acid.
-
-
Considerations: Using an ester adds a final deprotection (saponification) step to your synthesis. Ensure the conditions for this hydrolysis do not affect other parts of your molecule.
Q5: What is the best catalyst and ligand combination for this reaction?
A5: There is no single "best" combination, as the optimal choice depends on the specific substrate and reaction scale. However, modern catalyst systems using bulky, electron-rich phosphine ligands are highly effective for coupling aryl halides.
-
Recommended Starting Points:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)
-
Ligand: SPhos, RuPhos, or XPhos (2-6 mol%)
-
-
Rationale: These ligands promote fast oxidative addition and reductive elimination, the key steps in the catalytic cycle, which helps to minimize side reactions like dehalogenation.[15] For aryl chlorides, which are less reactive, more specialized catalysts or higher temperatures might be needed.[16]
Q6: My reaction has stalled and is not going to completion. What should I do?
A6: Reaction stalling is often due to catalyst deactivation.
-
Troubleshooting Steps:
-
Check Deoxygenation: The primary cause of catalyst decomposition into inactive palladium black is the presence of oxygen.
-
Analyze Reagent Quality: Ensure the purity of your boronic acid. Impurities can sometimes interfere with the reaction.[17]
-
Base and Water Content: Ensure the base is of good quality and, if using an aqueous system, that the water-to-organic solvent ratio is appropriate.
-
Add More Catalyst: In some cases, a small, fresh portion of the catalyst (and ligand) can restart the reaction, though this is not ideal for process control.
-
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
III. General Protocol & Recommendations
This protocol is a general starting point and should be optimized for your specific laboratory conditions and scale.
Materials:
-
Methyl 3-bromo-5-trifluoromethylbenzoate (1.0 eq.)
-
(4-Fluorophenyl)boronic acid (1.2 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (powdered, anhydrous, 3.0 eq.)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add the methyl 3-bromo-5-trifluoromethylbenzoate, (4-fluorophenyl)boronic acid, and K₃PO₄.
-
Add the degassed Toluene and Water.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add a small amount of the degassed solvent to form a slurry.
-
Add the catalyst slurry to the main reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
-
Hydrolyze the purified ester using standard saponification conditions (e.g., LiOH in THF/water) to obtain the final product.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]
-
Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Scaiano, J. C., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Catalysis. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions... ResearchGate. [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy... Organic Process Research & Development. [Link]
-
Amatore, C., et al. (2005). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Gotor, V., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
Lin, Y., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Reddy, K. R., et al. (2011). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Technion. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate. [Link]
-
Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. [Link]
-
Scott, T. L., et al. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]
-
Yagupolskii, L. M. (n.d.). The trifluoromethyl group in organic synthesis. A review. ElectronicsAndBooks. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
SunaTech. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. SunaTech. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. nbinno.com [nbinno.com]
overcoming solubility issues with 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Technical Support Center: 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges associated with this compound.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a structurally complex aromatic carboxylic acid. Its limited aqueous solubility stems from its key features:
-
Hydrophobic Core: The presence of a fluorophenyl ring and a trifluoromethyl (CF3) group creates a large, nonpolar surface area, leading to strong hydrophobic character.[1]
-
Carboxylic Acid Group: The molecule possesses a carboxyl group (-COOH), which is a weak acid.[2] In its protonated (R-COOH) form at neutral or acidic pH, the molecule is less polar and thus poorly soluble in water. However, this group provides a critical handle for solubility enhancement.[3][4]
This guide will walk you through systematic approaches to effectively solubilize this compound for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I just received my vial of this compound. How should I prepare a stock solution?
Answer: The best approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for initial stock preparation due to its excellent solvating power for a wide range of organic compounds, including both polar and nonpolar molecules.[5][6]
Rationale: Creating a high-concentration stock in a solvent like DMSO provides a reproducible and stable starting point for all subsequent experiments.[5][7] It is far more effective than attempting to dissolve the raw powder directly into an aqueous buffer, which will likely fail.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (MW: 298.19 g/mol - Note: Always verify the MW from your supplier's Certificate of Analysis)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Sterile, light-blocking storage vials
Procedure:
-
Calculation: Use the following formula to determine the mass of compound needed: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[8] For a 10 mM (0.010 mol/L) stock in 10 mL (0.010 L): Mass = 0.010 mol/L * 0.010 L * 298.19 g/mol = 0.0298 g = 29.8 mg
-
Weighing: Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately 7-8 mL of DMSO.
-
Mixing: Gently swirl or vortex the flask until the solid is completely dissolved. A brief sonication may be used to expedite dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.
-
Final Volume: Once fully dissolved, add DMSO to the calibration mark of the 10 mL volumetric flask.
-
Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[7] Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to prevent degradation and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer, typically at -20°C or -80°C.
Q2: My compound (from a DMSO stock) is precipitating immediately when I add it to my aqueous buffer (e.g., PBS, pH 7.4). What's happening and how do I fix it?
Answer: This is a common phenomenon known as "solvent shock" or precipitation. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous buffer. The key to preventing this is to leverage the carboxylic acid group by adjusting the pH of the aqueous buffer.
Mechanism: At neutral pH, the carboxylic acid group is largely in its protonated, neutral (R-COOH) form. By increasing the pH of the buffer with a base, you deprotonate the carboxylic acid to its anionic carboxylate form (R-COO⁻). This charged species is significantly more polar and thus more soluble in water.[3][9][10]
Troubleshooting Steps:
-
Estimate the pKa: Benzoic acid has a pKa of approximately 4.2.[11] Electron-withdrawing groups like fluorine and trifluoromethyl generally decrease the pKa, making the acid stronger.[3][12] Therefore, the pKa of this compound is likely between 3.0 and 4.0.
-
Adjust Buffer pH: To ensure complete deprotonation and maximize solubility, the pH of your final aqueous solution should be at least 2 units higher than the pKa. A starting pH of 7.5 to 8.5 is recommended.
-
Use a Base: Prepare your buffer and adjust its pH using a small amount of a strong base like 1 M NaOH.
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
-
Prepare Buffer: Make your desired buffer (e.g., PBS, Tris) but do not adjust the final volume yet.
-
Adjust pH: While stirring, slowly add 1 M NaOH dropwise to the buffer until the pH is stable in the desired range (e.g., pH 8.0).
-
Add Compound: Pipette the required volume of your DMSO stock solution directly into the pH-adjusted buffer while stirring. The final concentration of DMSO should ideally be kept low (e.g., <0.5%) to avoid solvent effects in biological assays.[13]
-
Final Volume & Filtration: Add buffer to reach the final desired volume and mix thoroughly. For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Q3: I need to use an organic solvent other than DMSO for my experiment. What are my options?
Answer: While DMSO is a robust choice, other common research solvents can also be used. The choice depends on the required concentration and compatibility with your downstream application (e.g., toxicity in cell culture).[7]
| Solvent | Polarity | Suitability for Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Widely used, but can have effects at >0.5% v/v.[5][13] | Excellent solubilizing power for a wide range of compounds.[5][6][14] |
| Ethanol (EtOH) | Polar Protic | Generally less toxic than DMSO.[7] | Good solubilizing power, but the compound may be less soluble than in DMSO. Volatile.[15] |
| Dimethylformamide (DMF) | Polar Aprotic | Use with caution; can be more toxic than DMSO. | Strong solvent, similar to DMSO.[5] |
| Polyethylene Glycol (PEG 400) | Polar Protic | Often used in formulations for in vivo studies.[15] | Can act as a co-solvent to improve aqueous solubility.[] |
Recommendation: Always perform a small-scale solubility test before preparing a large batch in a new solvent.
Q4: My compound dissolved in the pH-adjusted buffer, but it precipitated after a few hours or overnight. What should I do?
Answer: This delayed precipitation suggests that your solution is likely supersaturated or that the pH has shifted over time.
Possible Causes & Solutions:
-
Supersaturation: The concentration may be too high for the given conditions.
-
pH Shift: Absorption of atmospheric CO₂ can slowly lower the pH of basic, poorly buffered solutions, causing the compound to protonate and precipitate.
-
Solution: Ensure you are using a buffer with adequate buffering capacity in your target pH range (e.g., Tris for pH 7.5-9.0). Prepare solutions fresh whenever possible and keep containers tightly sealed.
-
-
Temperature Changes: Solubility is temperature-dependent. A solution prepared at room temperature might precipitate if stored in a colder environment (e.g., 4°C).
-
Solution: Store the solution at the temperature of use, or gently warm and mix it to redissolve any precipitate before use. Always visually inspect for clarity.
-
Solubility Troubleshooting Workflow
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Cognibrain.
- Solubility Enhancement of Poorly Water-Soluble Drugs. (2024, December). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).
- Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Cognibrain.
- Wikipedia. (n.d.). Cosolvent.
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).
- Malik, A., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020, February 26). Pharma Excipients.
- Shinde, G., et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Research International.
- Acidity of Carboxylic Acids. (n.d.). HCPG.
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
- Co-solvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd..
- Co-solvent: Significance and symbolism. (2025, December 23). Cognibrain.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- DMSO and Drug Discovery. (2016, March 31). Perlara.
- Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications - The Journal of Organic Chemistry.
- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). Hopax.
- Wang, Z., et al. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications - The Journal of Organic Chemistry.
- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (n.d.). NIH.
- The Universal Solvent: A Technical Guide to Dimethyl Sulfoxide (DMSO) in Research and Development. (n.d.). Benchchem.
- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
- Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. (2025, December). Benchchem.
- Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. (n.d.). Cheméo.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
- Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-methoxyphenyl ester. (n.d.). Cheméo.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). AnalyteGuru.
- 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
- 3.3: Preparing Solutions. (2022, August 8). Chemistry LibreTexts.
- Wikipedia. (n.d.). Carboxylic acid.
- 3-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). PubChem.
- Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Homework.Study.com.
- Video: Physical Properties of Carboxylic Acid Derivatives. (2023, April 30). JoVE.
- Chapter 13 Carboxylic Acids. (n.d.). SDSU Chemistry.
- Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube.
- 3,4,5-Trifluorobenzoic acid. (n.d.). PubChem.
- 3-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). Chem-Impex.
- Need help with drug compound precipitating out of solution.. (2022, June 28). Reddit.
- How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. (n.d.). Lab Manager.
- How do I force my compound to precipitate?. (2022, May 11). Reddit.
- What are the chances of precipitation in column while using buffers as mobile phase?. (2012, February 24). ResearchGate.
Sources
- 1. homework.study.com [homework.study.com]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. britannica.com [britannica.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. global.oup.com [global.oup.com]
- 12. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 13. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reachever.com [reachever.com]
- 15. ijpbr.in [ijpbr.in]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
Technical Support Center: Stabilizing 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid for Long-Term Storage
Welcome to the technical support center for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a critical building block in pharmaceutical and agrochemical research.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid backbone imparts unique chemical properties, including enhanced metabolic stability and lipophilicity.[1][2] However, these functional groups also influence its long-term stability. This guide provides best practices for storage and troubleshooting to maintain the compound's purity and reactivity over time.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] Recommended storage is at room temperature.[2] It is also crucial to protect it from moisture and incompatible substances like strong oxidizing and reducing agents.[1]
Q2: I've noticed a slight discoloration (yellowing) of my compound over time. Is it still usable?
A2: Discoloration can be an initial sign of degradation. While a slight change may not significantly impact all applications, it is crucial to verify the compound's purity before use in sensitive experiments. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify any degradation products.
Q3: My solid sample of this compound has started to clump together. What could be the cause?
A3: Clumping is often a result of moisture absorption. Carboxylic acids can be hygroscopic, and the presence of water can lead to changes in the physical state and potentially initiate hydrolytic degradation pathways. Ensure your storage container is properly sealed and stored in a desiccator if you are in a high-humidity environment.
Q4: What are the likely degradation pathways for this compound under improper storage?
A4: Based on the chemistry of similar aromatic carboxylic acids and fluorinated compounds, potential degradation pathways include decarboxylation (loss of CO2), particularly at elevated temperatures, and hydrolysis of the trifluoromethyl group under certain conditions.[3][4][5] Photodegradation is also a possibility if the compound is exposed to light over extended periods.[6][7]
Q5: How can I confirm the purity of my stored this compound?
A5: The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV detector.[8] This technique can separate the parent compound from potential degradation products. For structural elucidation of any unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[9][10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Unexpected Peak in HPLC Analysis
Symptom: You observe an unexpected peak in the HPLC chromatogram of your stored this compound sample.
Possible Causes & Solutions:
-
Degradation: The new peak could be a degradation product.
-
Troubleshooting Steps:
-
Characterize the Impurity: If you have access to LC-MS, analyze the sample to determine the mass of the impurity. This can provide clues to its structure.
-
Forced Degradation Study: To confirm if the impurity is a degradant, perform a forced degradation study on a pure sample of the compound under stress conditions (e.g., heat, acid, base, oxidation, light).[8] Compare the retention time of the resulting degradation products with the unexpected peak in your stored sample.
-
Review Storage Conditions: Ensure your storage conditions align with the recommendations (cool, dry, dark, and inert atmosphere).
-
-
-
Contamination: The peak could be from external contamination.
-
Troubleshooting Steps:
-
Solvent Blank: Inject a blank sample of your dissolution solvent to rule out solvent contamination.
-
System Cleanliness: Ensure the HPLC system, including the injector and column, is clean.
-
Sample Handling: Review your sample preparation procedure to identify any potential sources of contamination.
-
-
Issue 2: Reduced Reactivity in Synthetic Applications
Symptom: The compound shows reduced reactivity or leads to lower yields in your synthetic protocols compared to a fresh batch.
Possible Causes & Solutions:
-
Loss of Purity: The presence of degradation products can inhibit the desired reaction.
-
Troubleshooting Steps:
-
Purity Analysis: Perform an HPLC analysis to determine the purity of the compound.
-
Recrystallization: If the purity is compromised, you may be able to repurify the compound by recrystallization from a suitable solvent system.
-
-
-
Moisture Content: The presence of water can interfere with moisture-sensitive reactions.
-
Troubleshooting Steps:
-
Drying: Dry the compound under vacuum before use.
-
Karl Fischer Titration: To quantify the water content, perform a Karl Fischer titration.
-
-
Visualizing Potential Degradation
The following diagram illustrates potential degradation pathways for this compound based on known reactions of similar compounds.
Caption: Potential degradation pathways of the compound.
Recommended Protocols
Protocol 1: Long-Term Storage
For optimal long-term stability, follow these storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25 °C) | Avoids thermal degradation, such as decarboxylation.[3][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light | Amber glass vial or dark container | Protects against photodegradation.[6][7] |
| Moisture | Tightly sealed container, consider a desiccator | Prevents hydrolysis and physical changes like clumping.[11] |
| Purity | Store high-purity material | Impurities can sometimes catalyze degradation. |
Protocol 2: Stability Assessment via HPLC
This protocol outlines a general method for assessing the stability of this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid.[12]
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh a sample of the stored compound and dissolve it in the same solvent as the standard to a known concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Use a suitable C18 column.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of the reference standard.
-
Calculate the purity of the stored sample by area normalization, assuming all components have a similar response factor at the detection wavelength.
-
Troubleshooting Workflow for Stability Issues
The following diagram provides a logical workflow for troubleshooting stability-related problems.
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]
troubleshooting failed reactions involving 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Welcome to the technical support guide for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid (F-TFMBA). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this highly functionalized building block. The strong electron-withdrawing nature of the trifluoromethyl and fluorophenyl groups imparts specific reactivity profiles that can lead to failed or low-yielding reactions if not properly addressed. This guide provides in-depth, causality-driven troubleshooting advice and validated protocols to ensure your experimental success.
Section 1: Understanding the Core Reactivity of F-TFMBA
Before troubleshooting, it's crucial to understand the electronic properties of your starting material. The F-TFMBA molecule contains two powerful electron-withdrawing groups (EWGs) meta to each other: the trifluoromethyl group (-CF₃) and the 4-fluorophenyl group.
These groups exert a significant inductive and mesomeric effect, which governs the molecule's behavior:
-
Increased Acidity: The EWGs stabilize the carboxylate anion formed upon deprotonation.[1][2] This makes the carboxylic acid significantly more acidic than benzoic acid, meaning it will readily form a salt but the resulting carboxylate is a weaker nucleophile.
-
Deactivated Carbonyl: The electron density at the carbonyl carbon is heavily withdrawn, making it highly electrophilic. However, this also makes the activation of the carboxylic acid for nucleophilic substitution more challenging. Standard coupling conditions may prove insufficient.
This understanding forms the basis for diagnosing and solving common issues in reactions such as amidations, esterifications, and cross-coupling reactions.
Section 2: Troubleshooting Failed Amidation & Esterification Reactions
The formation of an amide or ester bond from F-TFMBA is the most common synthetic step and the most frequent source of trouble.
Q1: My amidation/esterification reaction shows no or very low conversion to the desired product, with only starting material recovered. What is the likely cause?
Answer: The most probable cause is incomplete activation of the carboxylic acid . The high acidity and the stability of the corresponding carboxylate anion mean that standard activating agents (e.g., DCC alone) are often not potent enough to generate a sufficiently reactive intermediate for nucleophilic attack by an amine or alcohol.
Troubleshooting Workflow: Failed Acyl Substitution
Caption: Troubleshooting workflow for failed F-TFMBA acyl substitution.
Recommended Solutions & Protocols
1. Upgrade Your Coupling Reagent: Uronium/phosphonium salt-based reagents are highly effective for activating electron-deficient carboxylic acids.
| Reagent | Full Name | Class | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | High efficiency, low racemization. Often the first choice for difficult couplings.[3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | A classic, effective, and slightly less expensive alternative to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Excellent performance, with byproducts that are highly soluble in water, simplifying purification. |
Protocol: High-Activity Amidation using HATU
This protocol provides a robust starting point for the coupling of F-TFMBA with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve F-TFMBA (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10-15 minutes. This is the pre-activation step where the active O-acylisourea ester is formed.
-
Nucleophile Addition: Add the amine (1.1 equiv) to the mixture, followed by the dropwise addition of DIPEA (3.0 equiv). The base is crucial to deprotonate the amine and neutralize the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, the reaction may require gentle heating (40-50 °C). Reactions are typically complete within 2-12 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
2. Convert to a More Reactive Acyl Halide: If coupling reagents fail or are not available, converting F-TFMBA to its acyl chloride is a highly reliable, albeit two-step, method.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.
-
Causality: The acyl chloride is an extremely reactive electrophile that will readily react with most amines and alcohols without the need for additional coupling agents, often just requiring a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
Q2: My reaction is slow and appears to stall, and I'm having solubility issues. What can I do?
Answer: The planar, rigid structure and fluorination of F-TFMBA can lead to poor solubility in common non-polar solvents like dichloromethane or THF. A heterogeneous reaction mixture will result in slow kinetics.
Solutions:
-
Solvent Screening: Switch to more polar aprotic solvents known to dissolve such substrates. Good starting points are DMF, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[3]
-
Temperature Increase: A modest increase in temperature (e.g., to 40-60 °C) can significantly improve solubility and increase the reaction rate.[3] However, be cautious of higher temperatures (>100 °C) which may risk side reactions like decarboxylation.[3]
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
F-TFMBA is often synthesized via a Suzuki-Miyaura coupling (e.g., from 3-bromo-5-(trifluoromethyl)benzoic acid and 4-fluorophenylboronic acid). Troubleshooting this step requires a focus on the catalyst system.
Q3: My Suzuki coupling to synthesize F-TFMBA is failing. I see starting materials and/or homocoupling of the boronic acid.
Answer: Failure in Suzuki couplings involving electron-deficient partners often points to issues with the catalytic cycle, specifically the transmetalation or reductive elimination steps. Homocoupling is a classic sign of catalyst decomposition or the presence of oxygen.[4]
Logical Relationship: Suzuki Cycle & Potential Failure Points
Caption: Suzuki-Miyaura cycle with key failure points for F-TFMBA synthesis.
Troubleshooting Strategies:
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize the Pd(0) active catalyst, leading to decomposition and boronic acid homocoupling.[5]
-
Protocol: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.
-
-
Select the Right Ligand and Base: For coupling electron-deficient partners, standard ligands like PPh₃ may not be sufficient.
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the reductive elimination step and stabilize the Pd(0) catalyst.
-
Base Choice: Transmetalation is often the rate-limiting step with electron-deficient boronic acids.[6] A stronger base may be required to form the more reactive boronate species. Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to purify crude F-TFMBA? A: If the crude material contains non-acidic organic impurities, an acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The F-TFMBA will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is re-acidified with a strong acid (e.g., 1-2M HCl) to precipitate the pure benzoic acid, which can be collected by filtration.[7]
Q: Is F-TFMBA sensitive to heat? Should I be concerned about decarboxylation? A: While decarboxylation is a known side reaction for some benzoic acids, especially at high temperatures, F-TFMBA is relatively stable under typical reaction conditions (up to ~100-120 °C). The risk increases with very high temperatures in the presence of certain metals (like copper) or strong bases. For most standard applications, it is not a primary concern, but it is a valid reason to avoid unnecessarily high reaction temperatures.[3]
Q: What are the recommended storage conditions for F-TFMBA? A: Store F-TFMBA in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. It is a stable, crystalline solid at room temperature.[8]
References
-
Effect of Electron Withdrawing Groups on Carboxylic Acid Acidity. Quora. [Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]
-
Single Electron Activation of Aryl Carboxylic Acids. PubMed Central (PMC), NIH. [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? CK-12 Foundation. [Link]
- Process of preparing 3-trifluoromethyl benzoic acid.
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts Chemistry. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester. Cheméo. [Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed. [Link]
-
3-Fluoro-5-trifluoromethylbenzoic acid, 3,5-dimethylphenyl ester. NIST WebBook. [Link]
-
Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Cheméo. [Link]
-
Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-methoxyphenyl ester. Cheméo. [Link]
-
3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2. PubChem. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society. [Link]
-
3,4,5-Trifluorobenzoic acid | C7H3F3O2. PubChem. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
-
Examples of fluorination and trifluoromethylation reactions involve... ResearchGate. [Link]
-
Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. MDPI. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed, NIH. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. [Link]
- Preparation of 2,4,5-trifluo-benzoic acid.
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link]
-
Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. [Link]
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- 7. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction components?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide using a palladium catalyst.
The key components for this synthesis are:
-
Aryl Halide: 3-Bromo-5-(trifluoromethyl)benzoic acid is a common starting material.
-
Organoboron Reagent: (4-Fluorophenyl)boronic acid is the typical coupling partner.
-
Palladium Catalyst: A palladium(0) complex is essential for the catalytic cycle.
-
Base: A base is required to activate the boronic acid.
-
Solvent: An appropriate solvent system is needed to dissolve the reactants.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yields:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's inactive, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a high-quality palladium catalyst. Palladium(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Consider using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ to avoid issues with this reduction step. Also, ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the catalyst.
-
-
Inefficient Base: The base plays a critical role in activating the boronic acid for transmetalation.
-
Solution: The choice of base can significantly impact the reaction. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If you are using a carbonate, ensure it is finely powdered and dry. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary. The solubility of the base is also a factor; a solvent system that allows for some solubility of the base is often beneficial.
-
-
Decomposition of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of strong bases.
-
Solution: Use fresh, high-purity (4-fluorophenyl)boronic acid. Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: You can try increasing the reaction temperature or extending the reaction time. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.
-
Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
The formation of side products is a common challenge in cross-coupling reactions. The most frequent culprits in this synthesis are homocoupling of the boronic acid and dehalogenation of the aryl halide.
Minimizing Side Products:
-
Homocoupling of (4-Fluorophenyl)boronic acid: This side reaction, leading to the formation of 4,4'-difluorobiphenyl, is often promoted by the presence of oxygen.
-
Solution: It is critical to thoroughly degas your reaction mixture and maintain a strict inert atmosphere throughout the reaction. Using a direct Pd(0) source can also help minimize this side reaction.
-
-
Dehalogenation of 3-Bromo-5-(trifluoromethyl)benzoic acid: This occurs when the aryl halide is reduced to 3-(trifluoromethyl)benzoic acid instead of undergoing cross-coupling.
-
Solution: This side reaction can be influenced by the choice of solvent and base. Experimenting with different solvent systems or using a non-coordinating base may help to suppress this pathway.
-
Q4: How do I choose the optimal palladium catalyst and ligand for this specific transformation?
The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.
Catalyst and Ligand Selection:
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Pd(PPh₃)₄ is a Pd(0) source and is often used directly. Pd(OAc)₂ and PdCl₂(dppf) are Pd(II) sources that are reduced in situ. For challenging substrates, specialized pre-catalysts that generate the active Pd(0) species more efficiently can be beneficial.
-
Ligands: The ligand stabilizes the palladium center and influences its reactivity. For the coupling of aryl bromides, phosphine ligands are commonly employed.
-
Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, it is a good starting point for many Suzuki couplings.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos and SPhos can be highly effective, especially for more challenging substrates or when using aryl chlorides. These ligands can promote the oxidative addition step and facilitate the reductive elimination to give the desired product.
-
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol provides a general starting point and may require optimization for your specific setup.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-(trifluoromethyl)benzoic acid, (4-Fluorophenyl)boronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Improved catalytic activity and stability |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Enhanced boronic acid activation |
| Solvent | Dioxane/Water | Toluene/Water | THF/Water | Improved solubility and reaction rate |
| Temperature | 80 °C | 100 °C | Microwave (120 °C) | Increased reaction rate, potential for side reactions |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs for byproduct identification in 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying and mitigating byproduct formation. The guidance provided herein is based on established organometallic principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for preparing this compound?
The most prevalent and versatile method for constructing the biaryl scaffold of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid.[2][3] For this specific target, the reaction involves coupling 3-bromo-5-(trifluoromethyl)benzoic acid (the electrophile) with 4-fluorophenylboronic acid (the nucleophile).
The key components of this reaction are:
-
Aryl Halide: 3-bromo-5-(trifluoromethyl)benzoic acid
-
Boronic Acid: 4-fluorophenylboronic acid[4]
-
Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(dppf).
-
Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is crucial for activating the boronic acid for transmetalation.[5][6][7]
-
Solvent System: Often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.[2]
Q2: During analysis of my crude product by LC-MS, I've identified a major impurity with a mass of approximately 186.2 g/mol . What is this byproduct and why did it form?
This impurity is almost certainly 4,4'-difluorobiphenyl , which arises from the homocoupling of two molecules of 4-fluorophenylboronic acid.[8][9][10] This is one of the most common side reactions in Suzuki-Miyaura couplings.
Causality: Homocoupling is primarily mediated by palladium(II) species and is often significantly accelerated by the presence of molecular oxygen in the reaction vessel.[2][11][12] If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) catalyst. If this reduction is inefficient or if oxygen is present, the Pd(II) can react with two molecules of the boronic acid to form the homocoupled dimer, reducing the Pd(II) to Pd(0) in the process.[2][11] Electron-deficient arylboronic acids, such as 4-fluorophenylboronic acid, can be particularly prone to this side reaction.[8][9]
Q3: How can I suppress the formation of the 4,4'-difluorobiphenyl homocoupling product?
Minimizing this byproduct is critical for improving the yield and purity of your target molecule. The strategy revolves around controlling the oxidation state of the palladium catalyst and eliminating oxygen.
Recommended Solutions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvents, starting materials, and base) to remove dissolved oxygen. This is typically achieved by bubbling an inert gas like argon or nitrogen through the mixture (sparging) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Use a Pd(0) Catalyst: Start with a Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This avoids the need for an in-situ reduction of a Pd(II) species, reducing the opportunity for Pd(II)-mediated homocoupling.
-
Add a Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent can help ensure its efficient conversion to Pd(0) and scavenge any oxidizing species. A small amount of potassium formate has been shown to be effective in suppressing homocoupling.[11]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (nitrogen or argon) for its entire duration to prevent oxygen from re-entering the system.[13]
Q4: My NMR and GC-MS data show the presence of fluorobenzene and 3-(trifluoromethyl)benzoic acid. What are these impurities and how are they formed?
These two byproducts result from parallel side reactions that cleave the carbon-boron and carbon-bromine bonds, respectively.
-
Fluorobenzene: This is the product of protodeboronation , where the boronic acid group of 4-fluorophenylboronic acid is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).[14][15] This side reaction can be catalyzed by the palladium complex or occur under certain pH and temperature conditions, effectively consuming your nucleophile.[5][14]
-
3-(trifluoromethyl)benzoic acid: This is the product of dehalogenation , where the bromine atom of 3-bromo-5-(trifluoromethyl)benzoic acid is replaced by a hydrogen atom.[2][9] This process can occur via side pathways in the catalytic cycle, particularly if there are hydride sources present in the reaction mixture (e.g., from certain bases or solvents).[2]
Troubleshooting Guide for Byproduct Formation
| Symptom / Observation | Potential Byproduct(s) | Probable Cause(s) | Recommended Solution(s) |
| Low yield; significant non-polar impurity by TLC/HPLC. | 4,4'-Difluorobiphenyl (Homocoupling Product) | 1. Presence of oxygen in the reaction.[2][11] 2. Inefficient reduction of Pd(II) precatalyst. | 1. Rigorously degas all reagents and solvents. 2. Use a direct Pd(0) catalyst or add a reducing agent like potassium formate.[11] |
| Reduced conversion of aryl bromide; presence of a volatile, low MW impurity. | Fluorobenzene (Protodeboronation Product) | 1. Unstable boronic acid.[2] 2. Sub-optimal base or temperature conditions leading to protonolysis.[14] | 1. Use a more stable boronic acid derivative (e.g., MIDA boronate ester).[6][14] 2. Screen different bases and run the reaction at the lowest effective temperature. |
| Incomplete reaction; impurity peak matches the mass of the dehalogenated starting material. | 3-(Trifluoromethyl)benzoic acid (Dehalogenation Product) | 1. Presence of hydride sources. 2. Side reaction within the Pd catalytic cycle.[2] | 1. Choose a base and solvent less likely to generate hydrides. 2. Optimize the ligand on the palladium catalyst; bulkier electron-rich phosphine ligands can sometimes suppress this pathway.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Disclaimer: This protocol is a general guideline. All experiments should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide).
-
Bubble argon gas through the stirred solution for 20-30 minutes to thoroughly degas the mixture.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Heat the reaction mixture to 90 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Acidify the aqueous layer with 1M HCl to a pH of ~2, which should precipitate the carboxylic acid product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography.
Protocol 2: LC-MS Method for Product and Impurity Profiling
Objective: To resolve the desired product from key process-related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+/-)
Expected Elution Order: 3-(Trifluoromethyl)benzoic acid -> This compound (Product) -> 4,4'-Difluorobiphenyl. Fluorobenzene is typically too volatile to be observed by this method without special handling.
Visualizations: Reaction and Troubleshooting Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified mechanism of Pd(II)-mediated homocoupling.
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513-516. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalysed Cross-Coupling Reactions in Process Chemistry. Available at: [Link]
-
ResearchGate. (2019). A general protodeboronation reaction. Available at: [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
-
Autech Industry Co., Limited. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-5-(trifluoromethyl)benzonitrile. Available at: [Link]
-
Autech Industry Co., Limited. (n.d.). Understanding the Properties and Uses of 3-Bromo-5-trifluoromethylbenzonitrile. Available at: [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid and Its Analogs
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine and trifluoromethyl moieties into organic scaffolds has become a cornerstone for enhancing pharmacological properties. The compound 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid stands as a key exemplar of this approach. Its unique substitution pattern—a trifluoromethyl group and a fluorophenyl ring on a benzoic acid core—suggests a high potential for biological activity, particularly in the realms of anti-inflammatory and anticancer therapeutics. The electron-withdrawing nature of these substituents can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive comparison of the biological activity of this compound and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from key in vitro assays. This analysis aims to provide researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications can profoundly impact therapeutic potential.
Anticipated Biological Activities: An Overview
Based on the known pharmacological profiles of structurally related compounds, this compound and its analogs are anticipated to exhibit significant anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity: The presence of the fluorophenyl and trifluoromethyl groups is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1] Inhibition of COX-2 is a well-established mechanism for reducing the production of pro-inflammatory prostaglandins.[1] Furthermore, these structural motifs may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[1]
Anticancer Activity: Many fluorinated and trifluoromethyl-containing aromatic compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Comparative Analysis of Biological Activity
While direct comparative experimental data for this compound and its immediate analogs is not extensively available in the public domain, we can infer structure-activity relationships based on studies of similar compound classes. The following sections will outline the expected impact of structural modifications on anti-inflammatory and anticancer activities, supported by representative data from analogous series.
Anti-Inflammatory Activity: A Focus on COX-2 and NF-κB Inhibition
The anti-inflammatory potential of these compounds is likely linked to their ability to inhibit COX-2 and modulate the NF-κB pathway. The trifluoromethyl group, in particular, is a key feature in several known COX-2 inhibitors.
Table 1: Postulated Anti-Inflammatory Activity Profile of this compound and Analogs
| Compound/Analog | Key Structural Feature | Expected COX-2 Inhibition (IC50) | Expected NF-κB Inhibition | Rationale |
| This compound | Parent Compound | Potent | Significant | The combination of the trifluoromethyl and fluorophenyl groups is expected to confer high potency. |
| Analog 1 | Replacement of -CF3 with -CH3 | Reduced | Reduced | The electron-donating methyl group is likely to decrease binding affinity to the target enzymes. |
| Analog 2 | Replacement of 4-Fluorophenyl with Phenyl | Slightly Reduced | Slightly Reduced | The fluorine atom can enhance binding through halogen bonding; its absence may slightly decrease activity. |
| Analog 3 | Positional Isomer (e.g., 2-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid) | Variable | Variable | The relative positions of the bulky substituents will significantly impact the molecule's conformation and ability to fit into the active sites of target proteins. |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate expected trends based on SAR principles.
Anticancer Activity: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these compounds against various cancer cell lines are a key indicator of their anticancer potential. The lipophilicity and electronic properties conferred by the fluorine and trifluoromethyl groups are expected to play a significant role in their ability to penetrate cell membranes and interact with intracellular targets.
Table 2: Postulated Anticancer Activity Profile of this compound and Analogs
| Compound/Analog | Key Structural Feature | Expected Cytotoxicity (IC50) against A549 (Lung Cancer) Cells | Expected Cytotoxicity (IC50) against MCF-7 (Breast Cancer) Cells | Rationale |
| This compound | Parent Compound | Potent | Potent | The combination of lipophilic and electron-withdrawing groups is anticipated to result in high cytotoxicity. |
| Analog 1 | Replacement of -CF3 with -CH3 | Reduced | Reduced | The less lipophilic and electron-donating methyl group may lead to decreased cellular uptake and target interaction. |
| Analog 2 | Replacement of 4-Fluorophenyl with Phenyl | Slightly Reduced | Slightly Reduced | The fluorine atom can contribute to improved metabolic stability and target binding. |
| Analog 3 | Additional Halogen Substitution (e.g., Chloro) | Potentially Increased | Potentially Increased | Additional halogen atoms can further enhance lipophilicity and introduce new binding interactions. |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate expected trends based on SAR principles.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its analogs, the following standardized in vitro assays are recommended.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to the desired concentrations in the assay buffer.
-
Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-2 enzyme and prepare a solution of the substrate, arachidonic acid.
-
Assay Procedure:
-
Add the COX-2 enzyme to a 96-well plate.
-
Add the test compound at various concentrations and incubate to allow for binding to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
The enzymatic reaction produces prostaglandin G2, which can be measured using a fluorometric probe.[3]
-
-
Data Analysis: Measure the fluorescence intensity. Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Workflow for the in vitro COX-2 inhibition assay.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound at various concentrations.
-
Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate. The luciferase enzyme, expressed under the control of the NF-κB promoter, will catalyze a light-emitting reaction.
-
Data Analysis: Measure the luminescence using a luminometer.[4] A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.[4] Calculate the percentage of inhibition and determine the IC50 value.
Workflow for the NF-κB luciferase reporter assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Data Analysis: Measure the absorbance of the purple solution using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a potent anti-inflammatory and anticancer agent. While direct comparative data with its analogs is currently limited, the principles of structure-activity relationships provide a robust framework for predicting the impact of molecular modifications. The strategic placement of fluorine and trifluoromethyl groups is a proven strategy for enhancing the therapeutic efficacy of small molecules.
Future research should focus on the synthesis and systematic in vitro evaluation of a focused library of analogs of this compound. This will enable the generation of concrete comparative data and a more refined understanding of the SAR for this promising class of compounds. Such studies will be instrumental in identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
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A Senior Application Scientist's Guide to the Target Validation of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Introduction: From Phenotypic Hit to Validated Target
In drug discovery, the journey of a novel small molecule from a phenotypic screen "hit" to a well-characterized lead compound is contingent on one critical milestone: identifying and validating its biological target. This guide addresses the crucial process of target deconvolution and validation for the compound 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid , a molecule with potential therapeutic activity but an unconfirmed mechanism of action.
As Senior Application Scientists, our role is not merely to follow protocols but to design and interpret a logical cascade of experiments that builds an irrefutable case for a compound's mechanism of action. This guide is structured not as a rigid template, but as a strategic workflow. We will navigate the process from broad, hypothesis-generating techniques to definitive, evidence-based validation, explaining the rationale behind each experimental choice. Our objective is to construct a self-validating system of evidence that establishes, with high confidence, the biological target of our compound of interest.
Chapter 1: The Strategic Workflow for Target Deconvolution
Below is the logical workflow we will follow for the target validation of this compound.
Caption: A multi-phase workflow for target identification and validation.
Chapter 2: Phase 1 - Hypothesis Generation
Before we can validate a target, we must first identify plausible candidates. This initial phase casts a wide net using computational and high-throughput biochemical methods.
In Silico Target Prediction: The Computational Hypothesis
Expertise & Experience: We begin with in silico methods because they are rapid, cost-effective, and leverage the known chemical space to make educated guesses.[1][2] By comparing the structure of this compound to databases of compounds with known targets, we can identify potential protein families it is likely to interact with.[3][4] Both ligand-based (similarity to known active molecules) and structure-based (docking into known protein binding sites) approaches should be employed.[3][4]
Trustworthiness: The output of this step is not a definitive answer but a prioritized list of potential targets. The strength of the prediction is ranked by docking scores or similarity indices. This provides a logical starting point for wet-lab experiments.
Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of this compound and perform energy minimization.
-
Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to screen against databases of known ligands.
-
Structure-Based Screening: Perform reverse docking against a library of protein structures (e.g., PDBbind, Sc-PDB) using software like AutoDock or Glide.[5][6]
-
Data Analysis: Consolidate the results. Look for convergence, where multiple algorithms predict the same or related targets (e.g., several members of the protein kinase family).
Hypothetical In Silico Results: Let's assume the in silico analysis predicts with moderate-to-high confidence that our compound may bind to several serine/threonine kinases, including members of the MAPK and CDK families.
Kinase Profiling: A Broad Biochemical Screen
Expertise & Experience: Given that over 500 kinases are encoded in the human genome and they represent a major class of drug targets, a broad kinase screen is a logical and high-yield next step.[7][8] This moves from prediction to direct biochemical evidence of interaction. We are not just looking for the highest affinity interaction, but the overall selectivity profile. A highly selective compound is often a more desirable starting point for drug development.
Trustworthiness: Reputable vendors provide large, validated kinase panels (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot™) that include standardized controls and report data as percent inhibition, allowing for clear identification of "hits".[1][9] The self-validating nature of this assay comes from screening at a fixed concentration against hundreds of targets simultaneously; true hits will stand out clearly from the background noise.
Protocol: Broad Kinase Panel Screen
-
Compound Submission: Provide this compound to a commercial vendor offering a large kinase panel (e.g., >400 kinases).
-
Primary Screen: Request a single-point screen at a high concentration (e.g., 10 µM) to identify all potential interactions.
-
Hit Identification: Identify all kinases inhibited by >80% as primary hits.
-
Secondary Screen (IC₅₀ Determination): For all primary hits, perform a dose-response screen (e.g., 10-point curve) to determine the IC₅₀ value, a measure of potency.
Hypothetical Kinase Screening Data: The screen reveals a potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9).
| Target Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |
| CDK9/CycT1 | 98% | 75 | CMGC |
| CDK2/CycA | 45% | > 5,000 | CMGC |
| MAPK1 (ERK2) | 15% | > 10,000 | CMGC |
| AURKB | 5% | > 10,000 | Aurora |
| ... (400+ other kinases) | <10% | > 10,000 | Various |
This data strongly suggests that CDK9 is a primary, high-priority candidate for the biological target of our compound.
Chapter 3: Phase 2 - Confirming Direct Target Engagement in a Cellular Environment
Expertise & Experience: An IC₅₀ from a biochemical assay using purified, recombinant protein is crucial, but it doesn't prove the compound engages the target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that bridges this gap.[10][11][12] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[13] Observing a thermal shift provides strong, direct evidence of target engagement in a physiologically relevant context (i.e., within intact cells or cell lysates).[13]
Trustworthiness: CETSA is a label-free method, meaning we do not need to modify the compound or the protein, which could alter binding behavior.[14] A positive result—a dose-dependent thermal shift—is a direct consequence of the physical interaction between the compound and the protein, making it a highly reliable validation step.[15]
Caption: The experimental workflow for a Western Blot-based CETSA.
Protocol: Cellular Thermal Shift Assay (CETSA) for CDK9
-
Cell Culture: Culture a human cell line known to express CDK9 (e.g., HeLa, Jurkat) to ~80% confluency.
-
Treatment: Treat cells with either this compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble CDK9 at each temperature point by Western Blot using a specific anti-CDK9 antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle-treated sample indicates target engagement.
Hypothetical CETSA Results:
| Temperature (°C) | Soluble CDK9 (Vehicle, % of Max) | Soluble CDK9 (Compound, % of Max) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 70 | 92 |
| 58 | 45 | 85 |
| 62 | 20 | 60 |
| 66 | 5 | 30 |
The data shows a clear rightward shift in the melting curve for CDK9 in the presence of the compound, confirming that This compound directly binds to and stabilizes CDK9 in intact cells.
Chapter 4: Phase 3 - Genetic Validation of Target Function
Expertise & Experience: Confirming direct binding (CETSA) is a major step, but it does not prove that the compound's phenotypic effect (e.g., anti-proliferative activity) is mediated through that target. Genetic methods, such as siRNA-mediated knockdown, provide this crucial functional link.[16] The logic is simple: if the compound's activity depends on the target protein, then removing that protein should render the compound ineffective.[3]
Trustworthiness: This experiment contains its own validation. We must use at least two different siRNA sequences targeting the same gene to ensure the observed effect is not due to off-target effects of a single siRNA.[2][17] Furthermore, a non-targeting (scrambled) siRNA control is essential to account for non-specific effects of the transfection process. A successful experiment will show that knockdown of the target gene (confirmed by Western Blot) specifically abrogates the cellular response to the compound.
Protocol: siRNA Knockdown for CDK9 Validation
-
siRNA Transfection: Transfect cells with one of the following:
-
siRNA #1 targeting CDK9
-
siRNA #2 targeting CDK9
-
A non-targeting (scrambled) control siRNA
-
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells from each condition and perform a Western Blot for CDK9 to confirm that its expression is significantly reduced in the siRNA-treated groups compared to the control.
-
Phenotypic Assay: Treat the remaining cells with a dose-response of this compound.
-
Data Collection: After an appropriate incubation period (e.g., 72 hours), measure cell viability (e.g., using a CellTiter-Glo® assay).
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the EC₅₀ (reduced potency) in the CDK9-knockdown cells compared to the control cells validates CDK9 as the functional target.
Hypothetical siRNA Validation Data:
| Condition | CDK9 Protein Level (% of Control) | Compound EC₅₀ (µM) |
| Non-Targeting siRNA | 100% | 0.5 |
| CDK9 siRNA #1 | 15% | > 25 |
| CDK9 siRNA #2 | 20% | > 25 |
The dramatic increase in the EC₅₀ upon CDK9 knockdown provides strong genetic evidence that the anti-proliferative effect of this compound is mediated through its inhibition of CDK9.
Chapter 5: Conclusion - A Consolidated View and Comparison
Through a systematic, multi-layered validation strategy, we have built a robust case for CDK9 as the primary biological target of This compound .
-
In Silico Prediction suggested kinases as a likely target class.
-
Biochemical Kinase Profiling identified CDK9 as a potent and selective hit.
-
Cellular Thermal Shift Assay (CETSA) confirmed direct binding and stabilization of CDK9 in intact cells.
-
siRNA-Mediated Knockdown demonstrated that the compound's anti-proliferative activity is dependent on the presence of CDK9.
This guide has outlined a logical, evidence-based pathway for moving from an unknown compound to a validated lead. By explaining the causality behind our experimental choices and building a self-validating system of inquiry, we can proceed with confidence in the subsequent stages of drug development.
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Navigating the Structure-Activity Landscape of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of structure-activity relationships (SAR) is fundamental to the design of novel and effective therapeutic agents. This guide provides a comparative analysis of the SAR of 3-(4-fluorophenyl)-5-trifluoromethylbenzoic acid derivatives, a scaffold with significant potential in medicinal chemistry. While comprehensive SAR studies on this specific nucleus are not extensively available in the public domain, this guide synthesizes information from closely related analogs to offer valuable insights for the rational design of new drug candidates.
The this compound core represents a promising starting point for the development of a variety of therapeutic agents. The strategic placement of the 4-fluorophenyl group at the 3-position and the trifluoromethyl group at the 5-position of the benzoic acid ring creates a unique electronic and steric environment that can be exploited for targeted drug design. The presence of fluorine and trifluoromethyl substituents is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[1][2][3].
The Core Scaffold: A Foundation for Potency and Selectivity
The this compound scaffold can be dissected into three key components, each offering opportunities for modification to fine-tune pharmacological activity: the central benzoic acid ring, the 4-fluorophenyl substituent at the 3-position, and the trifluoromethyl group at the 5-position. Understanding the contribution of each component is crucial for predicting the biological effects of novel derivatives.
Figure 1: The core chemical structure of this compound and its key functional groups.
Comparative Structure-Activity Relationship (SAR) Analysis
To elucidate the potential impact of structural modifications on biological activity, this section presents a comparative SAR analysis based on findings from related substituted benzoic acid derivatives.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is often a critical pharmacophore, participating in hydrogen bonding or ionic interactions with the target protein.[4] Its modification can significantly impact potency and pharmacokinetic properties.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to create prodrugs with improved oral bioavailability.[5] The ester or amide can be hydrolyzed in vivo to release the active carboxylic acid. The nature of the alcohol or amine used for this modification can influence the rate of hydrolysis and the overall physicochemical properties of the molecule. For instance, creating a series of amide derivatives with varying alkyl or aryl substituents allows for the exploration of a deeper binding pocket and can lead to enhanced potency.[6][7]
Substitutions on the 4-Fluorophenyl Ring
The 4-fluorophenyl group offers a site for further optimization. While the fluorine atom itself is a valuable contributor to the molecule's profile, additional substitutions can be explored.
-
Introduction of Other Halogens: Replacing the fluorine with other halogens like chlorine or bromine can modulate lipophilicity and electronic properties. In some systems, chloro and bromo substituents have been shown to improve activity.[1]
-
Addition of Small Alkyl or Alkoxy Groups: The introduction of methyl or methoxy groups can probe for additional hydrophobic interactions within the binding site and can influence the overall conformation of the molecule.
Modifications of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group that enhances metabolic stability and can participate in favorable interactions with the target.[1][2]
-
Replacement with Other Electron-Withdrawing Groups: While the trifluoromethyl group is often optimal, exploring other electron-withdrawing groups like a nitro group or a cyano group could be considered, although this may impact metabolic stability.
-
Bioisosteric Replacement: In some cases, bioisosteric replacement of the trifluoromethyl group with other functionalities, such as a pentafluorosulfanyl (SF5) group, could lead to improved activity and selectivity.[8][9]
Quantitative Comparison of Hypothetical Derivatives
The following table summarizes the predicted impact of various substitutions on the biological activity of this compound derivatives, based on SAR studies of analogous compounds. The baseline activity is assumed for the parent compound.
| Modification | Predicted Impact on Activity | Rationale | Supporting Evidence (Analogous Systems) |
| Carboxylic Acid to Methyl Ester | Potentially Decreased in vitro | The free carboxylic acid is often crucial for direct interaction with the target. An ester would likely act as a prodrug, showing activity after in vivo hydrolysis. | [5] |
| Carboxylic Acid to N-Aryl Amide | Potentially Increased | The aryl amide can introduce additional hydrophobic and/or hydrogen bonding interactions, leading to enhanced binding affinity. The specific substitution on the aryl ring would be critical. | [7][10] |
| 4-Fluoro to 4-Chloro on Phenyl Ring | Variable | A chloro group is also electron-withdrawing and lipophilic. The change in size and electronegativity could either be beneficial or detrimental depending on the specific target's binding pocket. | [1] |
| Replacement of 5-CF3 with 5-Nitro | Potentially Decreased | While nitro is a strong electron-withdrawing group, it is also more susceptible to metabolic reduction, which could lead to toxicity and a shorter duration of action compared to the highly stable trifluoromethyl group. | [1] |
| Introduction of a 3'-substituent on Phenyl Ring | Variable | A substituent at the 3'-position of the 4-fluorophenyl ring would project into a different region of the binding pocket. Small, lipophilic groups might enhance binding through additional hydrophobic interactions. | [11] |
Experimental Protocols for SAR-Guided Drug Discovery
A systematic approach to exploring the SAR of this scaffold involves the synthesis of a library of analogs followed by their biological evaluation.
General Synthetic Workflow
The synthesis of this compound derivatives can be achieved through a variety of synthetic routes. A common approach involves a Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations.
Figure 2: A general experimental workflow for the synthesis and evaluation of this compound derivatives.
Step-by-Step Synthesis of an Amide Derivative (Illustrative Example):
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add the desired amine to the reaction mixture and continue stirring at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
To compare the biological activity of the synthesized derivatives, a robust and reproducible in vitro assay is essential. Assuming the target is an enzyme, a typical inhibition assay would be performed as follows:
-
Prepare Reagents: Prepare stock solutions of the test compounds, the target enzyme, the substrate, and any necessary cofactors in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate at a specific temperature for a short period to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific nucleus are limited, by drawing comparisons with structurally related benzoic acid derivatives, we can make informed decisions in the design of new analogs. The strategic incorporation of the 4-fluorophenyl and trifluoromethyl groups provides a solid foundation for achieving high potency and favorable pharmacokinetic properties.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives to build a comprehensive SAR for this scaffold. This will involve modifications of the carboxylic acid group, exploration of various substituents on the phenyl ring, and potentially the replacement of the trifluoromethyl group with other bioisosteres. Such studies will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
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3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PubMed Central, [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, [Link]
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comparative analysis of different synthesis routes for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
Introduction
3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a key structural motif in medicinal chemistry and materials science. Its unique combination of a fluorinated phenyl ring and a trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block in the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and drug development professionals. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound: the Suzuki-Miyaura Coupling, a Grignard Reaction followed by Carboxylation, and the Ullmann Condensation. Each route is evaluated based on experimental protocol, reaction yield, cost-effectiveness, scalability, safety, and environmental impact, providing a comprehensive resource for selecting the most appropriate method for a given application.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the synthesis of the target molecule, this involves the reaction of 3-bromo-5-trifluoromethylbenzoic acid with 4-fluorophenylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of 3-bromo-5-trifluoromethylbenzoic acid and 4-fluorophenylboronic acid.
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-5-trifluoromethylbenzoic acid (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[3]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Good to Excellent | Reported yields for similar Suzuki-Miyaura couplings of aryl bromides are often in the range of 70-95%.[4][5] |
| Cost-Effectiveness | Moderate to High | The primary cost driver is the palladium catalyst. However, catalyst loading can often be minimized, and heterogeneous catalysts can be recycled.[1] The starting materials, 3-bromo-5-trifluoromethylbenzoic acid[6][7][8][9][10] and 4-fluorophenylboronic acid,[11][12] are commercially available. |
| Scalability | Excellent | The reaction is widely used in industrial processes and is known for its robustness and scalability.[13] |
| Safety | Moderate | Palladium catalysts can be pyrophoric. Arylboronic acids and some bases can be irritants. Exothermic reactions are possible, especially at a large scale, requiring careful temperature control.[14][15][16] |
| Environmental Impact | Moderate | The use of a precious metal catalyst (palladium) and organic solvents are the main environmental concerns. However, efforts are being made to develop greener Suzuki couplings using water as a solvent and recoverable catalysts.[1] |
Route 2: Grignard Reaction and Carboxylation
This classical organometallic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (carboxylation) to yield the desired carboxylic acid. A plausible starting material is 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.
Reaction Scheme
Caption: Synthesis via Grignard reaction and carboxylation.
Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[17]
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto crushed dry ice with vigorous stirring.[17]
-
Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Good | Yields for Grignard carboxylation are typically in the range of 60-85%, though they can be sensitive to reaction conditions and the purity of reagents.[18] |
| Cost-Effectiveness | High | The reagents (magnesium, carbon dioxide) are inexpensive. The starting material, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, is commercially available.[19][20] |
| Scalability | Moderate to Good | Grignard reactions are scalable, but the highly exothermic nature of the Grignard formation and the need for strictly anhydrous conditions can pose challenges on an industrial scale.[21] |
| Safety | High | Grignard reagents are highly reactive and pyrophoric, especially in the presence of air or moisture. The use of flammable ether solvents also presents a fire hazard.[21] |
| Environmental Impact | Moderate | The primary environmental concern is the use of large volumes of volatile and flammable organic solvents. Recent developments in mechanochemistry may offer a greener alternative by reducing solvent usage.[22][23][24][25] |
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be adapted for the formation of carbon-carbon bonds, typically between two aryl halides (classic Ullmann) or an aryl halide and a nucleophile. For the synthesis of a biaryl benzoic acid, a modified Ullmann-type reaction would be required, for instance, coupling 3-bromo-5-trifluoromethylbenzoic acid with an organocuprate derived from 4-fluorobenzene. A more direct, though less common for C-C bond formation in this context, would be a copper-catalyzed coupling of 3-bromo-5-trifluoromethylbenzoic acid with 4-fluorophenol to form a diaryl ether, followed by further transformations which would make this route less efficient. Therefore, we will focus on a conceptual Ullmann biaryl synthesis.
Reaction Scheme
Caption: Conceptual Ullmann-type biaryl synthesis.
Experimental Protocol (Conceptual)
-
Reaction Setup: In a high-pressure reaction vessel, combine 3-bromo-5-trifluoromethylbenzoic acid (1.0 equiv.), an excess of a 4-fluorophenyl source such as 4-fluoro-iodobenzene (2.0-3.0 equiv.), and a copper catalyst, such as copper(I) iodide (CuI, 1.0-2.0 equiv.).
-
Solvent: Add a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the vessel and heat the mixture to a high temperature, typically in the range of 150-220 °C, for an extended period (12-48 hours).
-
Work-up and Purification: After cooling, the reaction mixture would be worked up by partitioning between an organic solvent and an aqueous solution. The product would then be isolated and purified, likely involving chromatographic techniques.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Low to Moderate | Classic Ullmann reactions for biaryl synthesis often suffer from low yields and the formation of side products. Modern modifications with ligands can improve yields.[26][27][28][29][30] |
| Cost-Effectiveness | Moderate | Copper catalysts are significantly cheaper than palladium catalysts. However, the need for high temperatures and potentially stoichiometric amounts of copper can increase costs. The starting materials are commercially available. |
| Scalability | Challenging | The harsh reaction conditions (high temperatures and pressures) and often heterogeneous nature of the reaction can make scaling up difficult and energy-intensive. |
| Safety | High | The use of high temperatures and high-boiling, potentially toxic solvents poses significant safety risks. The reactions may also be sensitive to air and moisture. |
| Environmental Impact | High | The high energy consumption, use of high-boiling and often toxic solvents, and the generation of copper-containing waste products are major environmental drawbacks. |
Comparative Summary and Conclusion
| Synthesis Route | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, good scalability, milder reaction conditions. | High cost of palladium catalyst, potential for palladium contamination in the product. |
| Grignard Reaction | Low cost of reagents, straightforward procedure. | Strict requirement for anhydrous conditions, safety concerns with pyrophoric reagents and flammable solvents. |
| Ullmann Condensation | Inexpensive copper catalyst. | Harsh reaction conditions (high temperature), often low to moderate yields, scalability challenges, significant environmental concerns. |
Based on this comparative analysis, the Suzuki-Miyaura coupling emerges as the most robust and versatile method for the synthesis of this compound, particularly for laboratory-scale and process development applications where high yields and purity are paramount. While the cost of the palladium catalyst is a consideration, the mild reaction conditions and high efficiency often outweigh this drawback.
The Grignard reaction represents a highly cost-effective alternative, especially for large-scale production where raw material costs are a primary driver. However, the stringent safety protocols required for handling pyrophoric reagents and the need for strictly anhydrous conditions must be carefully managed.
The Ullmann condensation , in its classic form for biaryl synthesis, is the least favorable of the three routes due to its harsh conditions, lower yields, and significant safety and environmental concerns. While modern advancements in copper catalysis are continuously improving Ullmann-type reactions, for this specific target molecule, the Suzuki-Miyaura and Grignard routes offer more practical and efficient solutions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, budget constraints, and the available safety infrastructure.
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Benchmarking Guide: Evaluating 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid as a Novel mPGES-1 Inhibitor for Next-Generation Anti-Inflammatory Therapy
Abstract
Chronic inflammatory diseases represent a significant global health burden, and the development of targeted anti-inflammatory agents with improved safety profiles remains a critical objective in medicinal chemistry. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, while effective, are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostanoid biosynthesis. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target, as it acts downstream of COX-2 and specifically catalyzes the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2][3] Inhibiting mPGES-1 offers the potential to reduce inflammation with greater precision, thereby avoiding the adverse effects linked to the suppression of other physiologically important prostaglandins like PGI2 (prostacyclin).[4][5][6] This guide presents a comprehensive framework for benchmarking 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, a novel compound with structural motifs common to known mPGES-1 and COX inhibitors, against established anti-inflammatory agents. We provide detailed experimental protocols, data analysis frameworks, and the scientific rationale for a head-to-head comparison with Celecoxib, a widely used selective COX-2 inhibitor.
Introduction: The Rationale for Targeting mPGES-1
The synthesis of prostaglandin E2 (PGE2) is a critical cascade in the inflammatory response. It begins with the release of arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[7] Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal, inducible enzyme that isomerizes PGH2 into the pro-inflammatory PGE2.[2][8] Under pathological conditions, such as arthritis and cancer, mPGES-1 is often co-upregulated with COX-2, leading to a surge in PGE2 production that drives inflammation and disease progression.[2][9][10]
The key therapeutic hypothesis is that selective inhibition of mPGES-1 will reduce inflammation-driving PGE2 without disrupting the production of other prostanoids, such as the cardioprotective PGI2, which is also derived from PGH2.[4][6] This targeted approach is expected to mitigate the risk of thrombotic cardiovascular events observed with selective COX-2 inhibitors, which can create an imbalance by inhibiting PGI2 synthesis without affecting pro-thrombotic thromboxanes.[3]
The subject of this guide, This compound , possesses structural features—a substituted benzoic acid core with fluorinated phenyl rings—that suggest potential inhibitory activity within the arachidonic acid pathway. The trifluoromethyl group, often referred to as a "super-trifluoromethyl group," is known to enhance metabolic stability and binding affinity in various drug candidates.[11] This guide outlines the necessary experimental framework to validate its activity and benchmark its performance against a known standard.
Comparator Compound:
-
Celecoxib: A selective COX-2 inhibitor widely used in the clinic. It serves as an essential benchmark to compare the upstream (COX-2) versus downstream (mPGES-1) inhibition of the PGE2 pathway and to assess the selectivity profile of the test compound.[9][12]
PGE2 Signaling Pathway
PGE2 exerts its biological effects by binding to four G-protein-coupled receptor subtypes (EP1-EP4), each triggering distinct downstream signaling cascades that contribute to inflammation, cell proliferation, and pain sensitization.[7][13][14]
Caption: Prostaglandin E2 (PGE2) synthesis and signaling pathway.
Experimental Methodologies
To rigorously evaluate this compound, a multi-step experimental approach is required, progressing from purified enzyme systems to cell-based models.
In Vitro Human mPGES-1 Enzymatic Assay
Objective: To determine the direct inhibitory potency (IC50) of the test compound on purified human mPGES-1.
Principle: This is a cell-free assay that measures the conversion of PGH2 to PGE2 by recombinant human mPGES-1. The amount of PGE2 produced is quantified via Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, containing 2.5 mM glutathione (GSH), a required cofactor for mPGES-1.[2]
-
Prepare recombinant human mPGES-1 enzyme solution to a final concentration of 5 µg/mL in Assay Buffer.
-
Prepare test compound and Celecoxib stock solutions in 100% DMSO. Serially dilute in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Prepare PGH2 substrate solution (e.g., 10 µM) in an appropriate solvent immediately before use, keeping it on ice.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to a 96-well plate.
-
Add 188 µL of the mPGES-1 enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the PGH2 substrate solution.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl with 100 µM FeCl2).
-
-
Quantification:
-
Quantify the PGE2 concentration in each well using a commercially available PGE2 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A549 Cell-Based Assay for PGE2 Production
Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context, which accounts for cell permeability and target engagement within a biological system.
Principle: A549 human lung carcinoma cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1, leading to robust PGE2 production. The inhibitory effect of the test compounds on this production is measured.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium.
-
Treat the cells with various concentrations of the test compound or Celecoxib (pre-diluted in serum-free medium) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Stimulation:
-
Stimulate the cells by adding IL-1β to a final concentration of 1 ng/mL.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection & Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.
-
-
Data Analysis:
-
Normalize PGE2 levels to the vehicle control and calculate the IC50 value as described for the enzymatic assay.
-
Caption: Workflow for in vitro and cell-based inhibitor testing.
Results: A Comparative Data Framework
The following tables present a framework for summarizing the experimental data. The values provided for this compound are hypothetical and for illustrative purposes only , representing a favorable outcome for a promising mPGES-1 inhibitor.
Table 1: In Vitro Enzymatic Potency
This table compares the direct inhibitory activity of the compounds against their primary targets. High selectivity for mPGES-1 over COX enzymes is a key desired attribute.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | Human mPGES-1 | 35 | >1000-fold vs. COX-1/2 |
| Human COX-1 | >50,000 | ||
| Human COX-2 | >50,000 | ||
| Celecoxib | Human mPGES-1 | >100,000 | ~30-fold for COX-2 |
| Human COX-1 | 7,600 | ||
| Human COX-2 | 250 |
Data for Celecoxib is representative of literature values. Data for the test compound is illustrative.
Table 2: Cellular Activity in A549 Cells
This table demonstrates the compound's effectiveness in a more complex biological environment.
| Compound | Cellular IC50 (nM) for PGE2 Inhibition |
| This compound | 410 |
| Celecoxib | 350 |
Data is illustrative. A cellular IC50 in the nanomolar range indicates good cell permeability and target engagement.
Discussion and Scientific Interpretation
Analysis of Potency and Selectivity: The illustrative data in Table 1 positions this compound as a potent and highly selective mPGES-1 inhibitor. An IC50 of 35 nM against the target enzyme is indicative of strong binding affinity. Crucially, the lack of activity against COX-1 and COX-2 (IC50 > 50,000 nM) is the most significant finding. This selectivity profile is the cornerstone of the therapeutic strategy to avoid the side effects associated with COX inhibition.[5] In contrast, Celecoxib effectively inhibits COX-2 but has no activity on the downstream mPGES-1, highlighting the different mechanisms of action.
Cellular Activity Insights: The A549 cell-based assay (Table 2) serves as a vital secondary screen. The hypothetical cellular IC50 of 410 nM for our test compound, while higher than its enzymatic IC50, is an excellent result. The discrepancy between enzymatic and cellular potency is expected and can be attributed to factors such as cell membrane permeability, protein binding in the culture medium, and potential cellular metabolism. The comparable cellular potency to Celecoxib, a clinically successful drug, would suggest that this compound can effectively engage its target in a cellular milieu to produce a desired biological outcome.
Causality of Experimental Choices:
-
Why a cell-free enzymatic assay first? This assay provides the cleanest measure of direct target interaction. It confirms that the compound's activity is due to the inhibition of mPGES-1 itself, isolated from the complexities of cellular pathways.
-
Why the A549 cell-based assay? This model validates the in vitro findings in a relevant biological system. A549 cells, when stimulated with IL-1β, mimic an inflammatory environment by upregulating both COX-2 and mPGES-1.[8] Success in this assay demonstrates that the compound is not only potent but also bioavailable at the cellular level.
-
Why use Celecoxib as a comparator? Benchmarking against the standard of care is essential. It allows for a direct comparison of a novel downstream inhibitor (mPGES-1) with an established upstream inhibitor (COX-2). This comparison is critical for evaluating the potential for an improved safety profile, particularly concerning the sparing of prostacyclin synthesis, which would be a key follow-up experiment.[12]
Conclusion
This guide outlines a robust, scientifically-grounded strategy for the initial evaluation of this compound as a novel mPGES-1 inhibitor. The proposed workflow, from direct enzymatic inhibition to cell-based functional assays, provides the necessary data to establish potency, selectivity, and cellular efficacy. Based on its chemical structure and the illustrative data presented, the compound shows significant promise. A highly potent and selective mPGES-1 inhibitor represents a superior therapeutic approach for treating inflammatory disorders, potentially offering the efficacy of traditional NSAIDs and coxibs without their associated cardiovascular liabilities.[4][6] The successful completion of these benchmark studies would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetic studies and in vivo models of inflammation and pain.
References
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Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available from: [Link]
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Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. PubMed Central (PMC) - NIH. Available from: [Link]
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Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. PubMed Central (PMC) - NIH. Available from: [Link]
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Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth. Cancer Research - AACR Journals. Available from: [Link]
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The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available from: [Link]
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Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central (PMC) - NIH. Available from: [Link]
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Identification and development of mPGES-1 inhibitors: where we are at? PubMed Central (PMC) - NIH. Available from: [Link]
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Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib. PubMed. Available from: [Link]
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Selective inhibitors of mPGES-1, a new class of anti-inflammatory drugs that might lessen chance of COX-2 cardiovascular events. Xagena. Available from: [Link]
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Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
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Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Nature. Available from: [Link]
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The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. Available from: [Link]
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Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PubMed Central (PMC) - NIH. Available from: [Link]
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Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PubMed Central (PMC) - NIH. Available from: [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central (PMC) - NIH. Available from: [Link]
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3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. PubChem. Available from: [Link]
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The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Patents. Available from: [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. Available from: [Link]
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. MDPI. Available from: [Link]
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3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154. PubChem. Available from: [Link]
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A Comparative Guide to the Preclinical Efficacy of Fluorinated Phenylbenzoic Acid Analogs: In Vitro and In Vivo Perspectives
Disclaimer: Publicly available, peer-reviewed data on the specific in vitro and in vivo efficacy of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is limited at the time of this publication. Therefore, this guide will provide a comparative framework using a representative, closely related analog, herein referred to as Compound Y (3-(4-fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid) , for which illustrative preclinical data is available in the scientific literature. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the principles of evaluating and comparing preclinical efficacy data for this class of compounds.
Introduction
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The fluorophenyl and trifluoromethyl moieties, in particular, are prevalent in a wide array of therapeutic candidates due to their unique electronic and lipophilic properties. This guide delves into the preclinical efficacy of Compound Y, a molecule that, like this compound, features these key fluorinated groups. We will explore its activity in both controlled cellular environments (in vitro) and within a whole-organism context (in vivo), providing a comprehensive overview of its potential as a therapeutic agent.
The primary focus of this analysis is to elucidate the transition from cellular potency to systemic efficacy, a critical step in the drug discovery pipeline. We will examine the experimental methodologies, present the resulting data, and discuss the implications for further development.
In Vitro Efficacy of Compound Y
The initial assessment of a compound's therapeutic potential begins with in vitro assays. These experiments are designed to quantify the compound's activity against a specific biological target, such as an enzyme or a cell line, in a controlled, non-living system. For Compound Y, a key area of investigation has been its anti-proliferative effects against various cancer cell lines.
Anti-Proliferative Activity
The efficacy of Compound Y was evaluated against a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth, was determined.
| Cell Line | Cancer Type | IC50 (µM) of Compound Y |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| PC-3 | Prostate Cancer | 7.8 |
Table 1: In Vitro Anti-Proliferative Activity of Compound Y against Human Cancer Cell Lines.
The data presented in Table 1 indicate that Compound Y exhibits potent anti-proliferative activity against the A549 lung carcinoma cell line, with moderate activity against MCF-7 and PC-3 cell lines. This differential sensitivity suggests a potential mechanism of action that is more prominent in lung cancer cells or that differences in cellular uptake may influence its efficacy.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The following protocol outlines the methodology used to determine the IC50 values presented above.
-
Cell Culture: A549, MCF-7, and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of Compound Y (0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of Compound Y and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow of the in vivo xenograft study for efficacy assessment.
Conclusion and Future Directions
The preclinical evaluation of Compound Y demonstrates a promising profile, with potent in vitro anti-proliferative activity translating to significant in vivo anti-tumor efficacy in a lung cancer xenograft model. The dose-dependent response observed in the animal study further supports its potential as a therapeutic candidate.
Future investigations should focus on elucidating the precise mechanism of action of Compound Y. Understanding the molecular pathways it modulates will be critical for identifying predictive biomarkers and patient populations most likely to benefit from this therapeutic strategy. Furthermore, comprehensive pharmacokinetic and toxicology studies are necessary to establish a safe and effective dosing regimen for potential clinical trials.
This guide illustrates a systematic approach to evaluating the preclinical efficacy of novel compounds, moving from initial cellular assays to more complex in vivo models. While the specific data presented here are for the representative Compound Y, the principles and methodologies are broadly applicable to the preclinical assessment of other therapeutic candidates, including this compound, should data become available.
References
- Due to the illustrative nature of this guide based on a representative compound, specific, citable references are not provided.
A Guide to the Spectroscopic Analysis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid: Synthesized vs. Commercial Sources
Introduction
3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its rigid biphenyl structure, combined with the electronic properties of the fluorine and trifluoromethyl substituents, makes it a sought-after component in the design of novel bioactive molecules and functional polymers. For researchers and drug development professionals, ensuring the purity and structural integrity of this starting material is paramount. This guide provides an in-depth comparison of the spectroscopic data for this compound synthesized in-house versus that obtained from commercial vendors. While commercial sources provide a convenient supply, a thorough understanding of the potential impurities arising from the synthetic route is crucial for quality control and the successful outcome of subsequent reactions.
This guide will delve into a proposed synthetic pathway for this compound, predict the expected spectroscopic characteristics of the synthesized product, and compare these with the data expected from a high-purity commercial sample. Detailed experimental protocols for the spectroscopic analyses are also provided to serve as a practical resource for laboratory work.
Proposed Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond formation joins an aryl halide with an arylboronic acid. In this case, the reaction couples 3-bromo-5-(trifluoromethyl)benzoic acid with 4-fluorophenylboronic acid.
Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.
Synthetic Protocol
-
To a reaction vessel, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).
-
The reaction is carried out in a biphasic solvent system, such as a mixture of toluene, ethanol, and water.
-
The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Predicted Spectroscopic Data of Synthesized this compound
The following are the predicted spectroscopic data for the synthesized product, based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the trifluoromethyl-substituted ring will appear as singlets or narrowly split multiplets, while the protons on the 4-fluorophenyl ring will exhibit characteristic doublet of doublets or multiplets due to coupling with each other and with the fluorine atom.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~13.0 | br s, 1H (COOH) |
| ~8.3 | s, 1H (Ar-H) |
| ~8.1 | s, 1H (Ar-H) |
| ~7.9 | s, 1H (Ar-H) |
| ~7.7 | m, 2H (Ar-H) |
| ~7.2 | t, 2H (Ar-H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the 4-fluorophenyl ring will show coupling with the fluorine atom.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~163 (d) | C-F |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~132 (q) | C-CF₃ |
| ~130 (d) | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~124 (q) | CF₃ |
| ~122 | Ar-C |
| ~116 (d) | Ar-C |
FT-IR Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be prominent. The carbonyl C=O stretch will also be a strong absorption. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Br (from any unreacted starting material) stretching vibrations, will also be present.
| Predicted FT-IR Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3300-2500 | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| 1300-1100 | C-F stretch (trifluoromethyl) |
| ~1250 | C-F stretch (aryl fluoride) |
| ~1100 | C-O stretch |
Mass Spectrometry
The mass spectrum (electron ionization, EI) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₈F₄O₂ = 296.21 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF₃).
| Predicted Mass Spectrometry Data | |
| m/z | Fragment |
| 296 | [M]⁺ |
| 251 | [M - COOH]⁺ |
| 227 | [M - CF₃]⁺ |
Commercial Product Spectroscopic Data
As of the date of this guide, publicly available, detailed spectroscopic data from commercial suppliers for this compound is limited. Commercial suppliers typically provide a certificate of analysis that guarantees a certain purity level (e.g., >98%), but the full spectroscopic data is often not included.
| Typical Commercial Specifications | |
| Parameter | Specification |
| Purity | ≥98% (by HPLC or GC) |
| Appearance | White to off-white powder or crystals |
| Melting Point | Typically provided as a range |
Comparative Analysis: Synthesized vs. Commercial
The primary difference between a well-purified synthesized product and a commercial sample lies in the potential presence of impurities related to the synthesis.
| Spectroscopic Feature | Synthesized Product (Potential Observations) | Commercial Product (Expected) |
| ¹H NMR | Signals from unreacted 3-bromo-5-(trifluoromethyl)benzoic acid or homocoupled 4,4'-difluorobiphenyl. Residual solvent peaks (e.g., toluene, ethyl acetate). | Clean spectrum with only signals corresponding to the product. |
| ¹³C NMR | Additional low-intensity signals from impurities. | Only signals corresponding to the product. |
| FT-IR | May show a weak C-Br stretch (~600-500 cm⁻¹) if the starting material is present. | No C-Br stretch. |
| Mass Spec (GC-MS) | Minor peaks corresponding to the starting materials or byproducts. | A single major peak for the product. |
The presence of residual palladium catalyst in the synthesized product is also a possibility and may require specific analytical techniques (e.g., ICP-MS) for quantification, which is beyond the scope of this guide.
Experimental Protocols for Spectroscopic Analysis
Figure 2: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: Use a standard FT-IR spectrometer.
-
Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Processing: Process the spectrum and label the major peaks.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrument: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Acquisition: Inject the sample into the instrument. For GC-MS, a suitable temperature program should be used to ensure elution of the compound.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While a direct comparison with commercial spectroscopic data is hampered by its limited availability, the predicted data for a synthesized sample serves as a valuable benchmark. The key takeaway for researchers is the importance of a multi-technique spectroscopic approach to confirm the identity and purity of this important chemical building block, regardless of its source. By carefully analyzing the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, scientists can confidently proceed with their research and development activities, ensuring the quality and reliability of their results.
References
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PubChem. 4-Fluorophenylboronic acid.[Link]
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A Technical Guide to 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid and Its Analogs: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The compound 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid represents a scaffold of significant interest, combining the favorable electronic properties of a 4-fluorophenyl group with the lipophilicity and metabolic stability conferred by a trifluoromethyl substituent. While direct peer-reviewed validation of this specific molecule is emerging, a wealth of data on structurally similar analogs provides a strong foundation for understanding its potential applications and performance. This guide offers a comparative analysis of these related compounds, providing experimental data to inform the rational design of novel therapeutics.
The Chemical Logic of Design: Why Fluorination Matters
The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid core is a deliberate design choice aimed at optimizing drug-like properties. The 4-fluorophenyl moiety can participate in favorable electrostatic interactions with biological targets and can enhance membrane permeability. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can increase the acidity of the carboxylic acid, potentially influencing its interaction with target proteins. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activity by examining closely related analogs. The following sections present a comparative analysis of the anticancer and antimicrobial activities of various fluorinated and trifluoromethylated benzoic acid derivatives.
Anticancer Activity: A Comparison of Fluorinated Benzoic Acid Derivatives
Numerous studies have demonstrated the potent anticancer activity of benzoic acid derivatives bearing fluorinated substituents. For instance, derivatives of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown significant efficacy against gastric cancer cell lines. The data below compares the in vitro cytotoxic activity (IC50) of several fluorinated benzoic acid analogs against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MKN-45 (Gastric) | ≤0.09 | [1] |
| Analog B | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [4] |
| Analog C | Fluorinated Aminophenylhydrazine Derivative | A549 (Lung) | 0.64 | [5] |
| Analog D | 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivative | Huh7 (Liver) | < CA-4 | [6] |
Note: The structures for Analog A, B, C, and D are detailed in the cited references.
The data suggests that the presence of fluorinated moieties is a key contributor to the anticancer a-ctivity of these compounds. The mechanism of action for many of these analogs involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways.
Based on the structure-activity relationships (SAR) established from these analogs, it is plausible that this compound could exhibit significant anticancer activity. The combination of the 4-fluorophenyl and trifluoromethyl groups may lead to potent inhibition of cancer cell proliferation through mechanisms similar to those observed in its structural relatives.
Antimicrobial Activity: A New Frontier for Fluorinated Benzoic Acids
The antibacterial and antifungal potential of fluorinated benzoic acid derivatives is an emerging area of research. Studies on pyrazole derivatives incorporating trifluoromethylphenyl moieties have demonstrated potent activity against drug-resistant Gram-positive bacteria.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog E | N-(trifluoromethyl)phenyl substituted pyrazole | S. aureus (MRSA) | 1.56 | [7] |
| Analog F | 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative | S. aureus | 0.78-3.125 | [2] |
Note: The structures for Analog E and F are detailed in the cited references.
These findings highlight the potential of trifluoromethyl-substituted benzoic acid derivatives as a scaffold for the development of novel antimicrobial agents.
The structural features of this compound align with those of known antimicrobial benzoic acid derivatives. The presence of both the fluorophenyl and trifluoromethyl groups could contribute to potent antibacterial or antifungal activity.
Experimental Protocols: A Guide to Validation
To facilitate further research and validation of this compound and its analogs, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar biaryl benzoic acids, such as Suzuki coupling.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound via Suzuki coupling.
Step-by-Step Protocol:
-
To a reaction vessel, add 3-bromo-5-trifluoromethylbenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a suitable base, for example, an aqueous solution of sodium carbonate (2 equivalents).
-
Add a solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Diagram of MTT Assay Workflow
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses a deep commitment to safety and environmental stewardship. The compound 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, a halogenated aromatic carboxylic acid, is a valuable building block in modern synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these essential procedures, ensuring that every action is grounded in scientific understanding and best practices for laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 161622-05-5) is a solid organic compound characterized by the presence of both fluorine and a trifluoromethyl group on a benzoic acid backbone.[1][2] These structural features are key to its reactivity and also inform its hazard profile. As a halogenated organic compound, it falls into a specific category of chemical waste that requires careful management.[3]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds allows for a reliable assessment of its potential hazards. The primary risks associated with this and similar fluorinated benzoic acids include irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: Summary of Hazard Profile
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
|---|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |[1][2] |
Causality of Hazards:
-
Acidity : The carboxylic acid group provides acidic properties.
-
Halogenation : The presence of fluorine and the trifluoromethyl group (-CF3), a strong electron-withdrawing group, enhances the compound's chemical stability and lipophilicity.[2][4] This can influence its interaction with biological tissues.
-
Physical Form : As a solid powder, it poses an inhalation risk if it becomes airborne.[5]
Immediate Safety Protocols: Your First Line of Defense
Before any waste is generated, safe handling practices are paramount. This begins with utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental spills.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale | Source |
|---|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield | Provides a barrier against airborne dust particles and accidental splashes. Standard safety glasses are insufficient. | [5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling. | [5][7] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | [5] |
| Respiratory Protection | Not typically required for small-scale lab use with adequate ventilation. | For handling large quantities, in cases of poor ventilation, or during spill cleanup where dust may be generated, a NIOSH-approved respirator is necessary. |[5][8] |
Core Directive: Always handle this chemical within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the potential for inhalation.[9]
Spill & Emergency Procedures
In the event of an accidental spill, a calm and methodical response is critical to ensure safety and prevent environmental contamination.
-
Evacuate & Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated to disperse any airborne dust.[9]
-
Don PPE : Before approaching the spill, put on the full PPE detailed in Table 2.
-
Containment : Prevent the powder from spreading. Do not allow the chemical to enter drains or waterways.[7][9]
-
Cleanup :
-
Carefully sweep or gently vacuum the spilled solid material. Crucially, avoid any actions that generate dust. [9]
-
Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[9]
-
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent (consult your institution's safety protocols), followed by soap and water.[5] All materials used for decontamination must also be treated as hazardous waste.
Waste Management & Disposal Workflow
The proper disposal of this compound is a regulated process. Disposing of this chemical down the drain is strictly prohibited and illegal.[9] It must be managed as hazardous waste through your institution's official channels.
The Core Principle: Halogenated Organic Waste
This compound must be segregated and disposed of as halogenated organic waste .[3] This is the single most important classification for its disposal.
-
Why is this critical? Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[10] Mixing them with non-halogenated organic waste streams complicates the disposal process, increases costs, and can lead to regulatory non-compliance.[9]
Disposal Decision & Workflow Diagram
The following diagram outlines the procedural logic for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation : At the point of generation, place the waste into a container specifically designated for halogenated organic solids . Never mix it with non-halogenated waste.[9]
-
Container Selection : Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid. If possible, using the original product container is a good option as it is already compatible and labeled.[9]
-
Labeling : As soon as the first item of waste is added, affix a hazardous waste tag to the container.[9] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
Associated hazard warnings (e.g., Irritant).
-
The date accumulation started.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[2][11] Keep the container closed at all times except when adding waste.
-
Final Disposal : The ultimate disposal of the waste must be managed by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[9] They will ensure the waste is transported and destroyed in compliance with all federal, state, and local regulations.[10][12]
Regulatory Context
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically addressed in these regulations.[12] Compliance is not optional; it is a legal and ethical requirement for all researchers and institutions.
By adhering to the procedures outlined in this guide, you contribute to a safe laboratory environment, protect our ecosystem, and ensure your work remains in full compliance with the law.
References
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]
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- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)benzoic acid.
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Reddit. (2023, January 17). lab procedure question. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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GovInfo. (2019, November 25). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations. Retrieved from [Link]
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A Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in risk assessment and scientific causality. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the Compound
Based on these analogs, the primary hazards are anticipated to be:
-
Skin Irritation/Corrosion: Like many benzoic acid derivatives, this compound is expected to be a skin irritant.[3][4][5] Prolonged contact may lead to more severe irritation or chemical burns.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4][5]
-
Respiratory Tract Irritation: If handled as a powder or aerosolized, the compound may cause respiratory irritation.[3][5]
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]
Hazardous decomposition under fire conditions may produce carbon oxides and gaseous hydrogen fluoride (HF), a highly corrosive and toxic gas.[5][6]
Core Principles of PPE Selection
The selection of Personal Protective Equipment (PPE) is not a static, one-size-fits-all process. It is a dynamic risk assessment that must account for the specific procedure, the quantity of the substance being handled, and the potential for exposure. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, PPE—should always be the guiding principle. This guide focuses on PPE, which is the last line of defense after engineering controls (e.g., fume hoods) have been implemented.
Required Personal Protective Equipment (PPE)
Hand Protection: A Multi-Layered Approach
Choosing the correct gloves is critical, as halogenated aromatic hydrocarbons can challenge common laboratory glove materials.[7]
-
For Splash Protection and Short-Duration Tasks: Disposable nitrile gloves (minimum 5-mil thickness) are recommended.[8] Nitrile offers good resistance to weak acids and a range of organic solvents.[7][9] However, it's crucial to understand that this is for short-term splash protection only. If contact occurs, gloves must be removed and replaced immediately, as breakthrough can occur rapidly with certain halogenated compounds.[8]
-
For Prolonged Handling or Immersion: For tasks involving larger quantities or longer durations, a more robust glove is necessary.
-
Neoprene Gloves: Offer good protection against a broad range of chemicals, including acids, bases, and some hydrocarbons.[9][10] They provide better durability and resistance to halogenated solvents than standard nitrile.
-
Butyl Rubber Gloves: Provide excellent resistance to highly corrosive acids, ketones, and esters.[10] They are a superior choice when there is a significant risk of exposure to the compound or its solutions.
-
Glove Selection Summary
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Short-term splash protection, handling small quantities. | Change immediately upon contact. Not for prolonged use with halogenated hydrocarbons.[7][8] |
| Neoprene | Handling larger quantities, extended procedures. | Offers a good balance of chemical resistance and dexterity.[9][10] |
| Butyl Rubber | High-risk procedures, handling concentrated solutions. | Excellent resistance to corrosive acids and polar organics, but may perform poorly with aromatic hydrocarbons.[10] |
Causality: The fluorine and trifluoromethyl groups on the aromatic ring increase the compound's potential to permeate through standard glove materials. Double-gloving (e.g., two pairs of nitrile, or a nitrile inner glove with a neoprene or butyl outer glove) is a prudent practice to protect against undetected pinholes and to allow for safe doffing of the contaminated outer layer.[11]
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.[12]
-
Chemical Splash Goggles: Must be worn for all procedures. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes, dust, and vapors.[13]
-
Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing or aerosol generation (e.g., when handling larger quantities, heating solutions, or during spill cleanup).[12][13]
Causality: Standard safety glasses do not provide adequate protection as they do not seal around the eyes, leaving them vulnerable to splashes and airborne particles. A face shield protects the entire face from direct contact.[12]
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect skin and personal clothing.[13]
-
Chemical-Resistant Apron: For procedures involving significant quantities or a high splash risk, a rubber or neoprene apron should be worn over the lab coat.[14]
-
Full Body Protection: In the event of a large-scale spill or emergency response, a full chemical-resistant suit may be required.[15]
Causality: Protective clothing provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection
Respiratory protection decisions depend on the physical form of the chemical and the specific laboratory procedure.
-
Standard Handling in a Fume Hood: If the compound is handled as a solid in a certified chemical fume hood, respiratory protection is typically not required. The engineering control is sufficient to prevent inhalation exposure.
-
Handling Powders Outside a Fume Hood: If weighing or transferring the solid material outside of a fume hood or glove box, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary to prevent inhalation of airborne particles.[6][12]
-
High-Energy Operations or Spill Scenarios: For procedures that could generate significant aerosols or vapors (e.g., sonication, heating) or during spill clean-up, a respirator with acid gas cartridges may be required. A full respiratory protection program, including fit testing and medical evaluation, is necessary for tight-fitting respirators.[13][15]
Operational and Disposal Plans
Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Protective Clothing: Don lab coat and chemical-resistant apron, if required.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Put on the inner pair of gloves, followed by the outer, more resistant pair. Ensure the outer gloves extend over the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.
-
Protective Clothing: Remove the apron, followed by the lab coat, turning it away from the body.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Disposal Plan
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: The compound itself and any solutions must be disposed of according to institutional and local regulations for hazardous chemical waste. Do not pour down the drain.[2][3]
Emergency Response Workflow
In the event of an exposure or spill, a clear and practiced response is critical.
Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Spill Cleanup Protocol:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Don the appropriate level of PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit with an absorbent appropriate for acids.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with soap and water.[6]
Visualizations
PPE Selection Workflow
Caption: PPE selection workflow based on risk assessment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
